Dehydropipernonaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107584-38-3 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one |
InChI |
InChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+ |
InChI Key |
KAYVDASZRFLFRZ-PQECNABGSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
98 - 99 °C |
Other CAS No. |
107584-38-3 |
physical_description |
Solid |
Synonyms |
dehydropipernonaline N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Dehydropipernonaline: A Technical Guide to its Natural Occurrence in Piper Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Dehydropipernonaline, a naturally occurring amide alkaloid found within the Piper genus. This document consolidates current scientific knowledge on its natural sources, quantitative data, and biosynthetic pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Quantitative Analysis
This compound has been identified as a constituent of several species within the Piper genus, primarily isolated from the fruits. The known species to contain this compound are Piper longum (long pepper), Piper nigrum (black pepper), and Piper retrofractum (Javanese long pepper).[1] While its presence is confirmed in these species, comprehensive quantitative data remains limited in the scientific literature.
A significant study by Rocca et al. (2021) provides a precise quantification of this compound in the methanolic fruit extracts of Piper nigrum, reporting a concentration of 22.23 mg/g.[2] This finding highlights P. nigrum as a potent source of this bioactive compound. Further research is required to establish the quantitative distribution of this compound across other Piper species and to investigate the influence of factors such as geographical origin, maturity, and processing methods on its concentration.
| Piper Species | Plant Part | Compound | Concentration (mg/g) | Reference |
| Piper nigrum | Fruit (methanolic extract) | This compound | 22.23 | Rocca et al., 2021[2] |
Experimental Protocols
The isolation and quantification of this compound from Piper species typically involve standard phytochemical techniques. The following protocols are synthesized from methodologies reported for the analysis of piperamides.
Extraction
-
Sample Preparation: Dried and finely powdered fruit material of the selected Piper species is used for extraction.
-
Solvent Extraction: Maceration or Soxhlet extraction is commonly employed using organic solvents of increasing polarity. A common starting solvent is methanol or ethanol. For a more targeted extraction of amide alkaloids, a non-polar solvent like hexane can be used initially to remove fats and waxes, followed by extraction with a more polar solvent like dichloromethane or ethyl acetate.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Isolation
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution is typically performed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). Spots corresponding to this compound can be visualized under UV light (254 nm).
-
Preparative HPLC: Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile and water, to yield the pure compound.
Quantification
-
High-Performance Liquid Chromatography (HPLC): Quantitative analysis is performed using a validated HPLC method.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.
-
Detection: UV detection at a wavelength of around 343 nm, which is in the absorption range for piperamides.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the identification and quantification of this compound, particularly for volatile derivatives. The mass spectrum will show a characteristic fragmentation pattern that can be used for structural confirmation.
Biosynthetic Pathway
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established biosynthesis of its structural analog, piperine, a hypothetical pathway can be proposed. The biosynthesis of piperine involves the convergence of two primary metabolic pathways: the phenylpropanoid pathway, which provides the piperoyl moiety, and the lysine degradation pathway, which yields the piperidine ring.
This compound shares the piperidine ring with piperine but possesses a different acyl group. It is hypothesized that the biosynthesis of this compound follows a similar logic, with modifications in the final steps of the acyl chain formation.
Caption: Hypothetical Biosynthetic Pathway of this compound.
This proposed pathway highlights the key precursors and enzymatic steps that are likely involved in the formation of this compound. The initial stages leading to the formation of key intermediates like Feruloyl-CoA and piperidine are well-understood from studies on piperine biosynthesis. The subsequent chain elongation and desaturation steps to form the specific acyl moiety of this compound are currently hypothetical and represent a key area for future research. The final condensation step is likely catalyzed by a piperamide synthase, an enzyme known to have broad substrate specificity.
Conclusion and Future Directions
This compound is a significant bioactive compound found in several medicinally and economically important Piper species. This guide has summarized the current knowledge regarding its natural sources, quantification, and a proposed biosynthetic pathway. Future research should focus on:
-
Comprehensive Quantitative Surveys: Conducting broad-scale quantitative analyses of this compound across a wider range of Piper species and cultivars.
-
Elucidation of the Biosynthetic Pathway: Utilizing transcriptomics, proteomics, and metabolomics to identify and characterize the specific enzymes involved in the biosynthesis of this compound.
-
Pharmacological Investigations: Further exploring the pharmacological activities of this compound to unlock its therapeutic potential.
This in-depth understanding will be crucial for the standardization of herbal preparations, the development of novel pharmaceuticals, and the sustainable utilization of Piper species as a source of valuable natural products.
References
Dehydropipernonaline: A Technical Guide to its Discovery, Isolation from Piper longum, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropipernonaline, a naturally occurring amide alkaloid, was first identified and isolated from the fruit of Piper longum L.[1]. This compound has garnered scientific interest due to its notable coronary vasodilating properties, suggesting its potential as a lead compound in the development of novel cardiovascular therapeutics. This technical guide provides a comprehensive overview of the discovery, a detailed plausible protocol for its isolation and purification, and a summary of its known biological activities. Furthermore, it includes hypothesized signaling pathways for its vasodilatory effects, based on current understanding of vascular biology. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.
Discovery and Initial Characterization
This compound was first reported in 1986 as an amide with coronary vasorelaxant activity isolated from the fruits of Piper longum L.[1]. The structure of this compound was elucidated using spectroscopic methods, including UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy[1]. It is a member of the benzodioxole class of organic compounds[2].
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its identification and characterization.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅NO₃ | PubChem CID 6439947 |
| Molecular Weight | 339.4 g/mol | PubChem CID 6439947 |
| Appearance | Solid | FooDB FDB020627 |
| Melting Point | 98 - 99 °C | FooDB FDB020627 |
| UV λmax (MeOH) | Not explicitly available in search results | N/A |
| ¹H-NMR | Data available in specialized databases | N/A |
| ¹³C-NMR | Data available in specialized databases | N/A |
| Mass Spectrometry | Data available in specialized databases | PubChem CID 6439947 |
Experimental Protocols: Isolation and Purification
Extraction
The initial step involves the extraction of crude alkaloids from the dried and powdered fruits of Piper longum.
-
Materials:
-
Dried fruits of Piper longum
-
Methanol or Ethanol (95%)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
-
Protocol:
-
Grind the dried fruits of Piper longum to a coarse powder.
-
For Soxhlet extraction, place approximately 100g of the powdered material in a thimble and extract with 500 mL of 95% ethanol for 6-8 hours.
-
For maceration, soak 100g of the powdered material in 500 mL of 95% ethanol in a sealed container for 48-72 hours with occasional shaking.
-
After extraction, filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
-
Purification by Column Chromatography
The crude extract is then subjected to column chromatography to separate this compound from other constituents.
-
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
-
Protocol:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Pool the fractions containing the compound of interest (this compound) based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Recrystallization
For further purification, the isolated this compound can be recrystallized.
-
Materials:
-
Suitable solvent (e.g., methanol, ethanol, or a mixture of solvents)
-
-
Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data
Quantitative data regarding the yield and purity of this compound from Piper longum are not extensively reported in the literature. However, studies on the isolation of other major alkaloids from Piper species can provide a general reference for expected yields. The yield of piperine, for instance, can range from 1% to 9% of the dry weight of the fruit. The purity of the final isolated compound should be assessed by methods such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic analysis.
Biological Activity and Signaling Pathways
This compound has been identified as a coronary vasodilator[1]. Vasodilation is the widening of blood vessels, which leads to increased blood flow and decreased blood pressure[3]. While the precise molecular mechanism of this compound's vasodilatory action has not been fully elucidated, it is likely to involve signaling pathways within vascular smooth muscle cells.
Hypothesized Signaling Pathway for Vasodilation
Based on the mechanisms of other known vasodilators, a plausible signaling pathway for this compound's action is proposed below. It is hypothesized that this compound may act as a calcium channel blocker or modulate intracellular calcium levels, leading to the relaxation of vascular smooth muscle.
Many vasodilators function by either decreasing intracellular calcium concentration or by desensitizing the contractile machinery to calcium[4]. One common pathway involves the inhibition of L-type calcium channels in the plasma membrane of vascular smooth muscle cells. This reduces the influx of calcium, which is a critical trigger for muscle contraction. Another potential mechanism is the activation of potassium channels, leading to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.
Conclusion and Future Directions
This compound, an alkaloid from Piper longum, presents a promising scaffold for the development of new coronary vasodilators. This guide provides a foundational understanding of its discovery and a detailed, plausible protocol for its isolation. While its biological activity is established, further research is imperative to elucidate the precise molecular targets and signaling pathways involved in its vasodilatory effect. Quantitative studies to determine its yield and purity from various sources of Piper longum are also warranted. Such investigations will be crucial in unlocking the full therapeutic potential of this natural compound.
References
- 1. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Biosynthesis of Dehydropipernonaline in Piper Species
Executive Summary: Dehydropipernonaline is a significant piperidine alkaloid found in various Piper species, including Piper longum and Piper nigrum. While its complete biosynthetic pathway has not been explicitly elucidated, substantial research into the biosynthesis of its close structural analog, piperine, provides a robust framework for a putative pathway. This guide synthesizes the current understanding, proposing a bifurcated pathway for this compound synthesis. One branch originates from the phenylpropanoid pathway to form the N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl) moiety, while the other branch derives the piperidine ring from L-lysine. The final step involves the condensation of these two precursors, catalyzed by an acyltransferase. This document details the proposed enzymatic steps, presents available quantitative data from analogous pathways, outlines key experimental protocols for pathway elucidation, and identifies critical knowledge gaps for future research.
Introduction
This compound, chemically known as (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one, is a naturally occurring amide alkaloid isolated from the fruits of Piper longum and other Piper species.[1][2][3] It belongs to the family of piperamides, which are recognized for their diverse pharmacological activities, including coronary vasodilating effects.[1] The biosynthesis of these complex natural products is a key area of research for understanding plant metabolism and for the potential metabolic engineering of high-value compounds.
The biosynthetic pathway of this compound has not been fully characterized. However, its structure is highly analogous to piperine, the primary pungent compound in black pepper. Extensive studies on piperine biosynthesis have revealed a conserved, two-branched pathway that serves as an excellent model for other piperamides.[4][5] This guide outlines the putative biosynthetic pathway of this compound by drawing direct parallels with the established steps in piperine formation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from two distinct primary metabolic routes: the shikimate/phenylpropanoid pathway, which builds the acyl chain, and the L-lysine degradation pathway, which forms the piperidine heterocycle.
2.1. Formation of the Piperidine Moiety from L-Lysine
The piperidine ring, which serves as the acyl-acceptor in the final condensation step, is derived from the amino acid L-lysine.[6][7] This conversion involves a sequence of enzymatic reactions that are well-documented in the formation of various piperidine alkaloids.[8][9]
-
Decarboxylation: L-Lysine is first decarboxylated to form cadaverine. This reaction is catalyzed by Lysine Decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[4][6]
-
Oxidative Deamination: The primary amine groups of cadaverine are then oxidized by a Copper Amine Oxidase (CAO) to yield 5-aminopentanal.[6][8]
-
Cyclization and Reduction: 5-aminopentanal spontaneously cyclizes via intramolecular Schiff base formation to yield Δ¹-piperideine. This intermediate is subsequently reduced by a currently uncharacterized reductase to form the stable piperidine ring.[6]
2.2. Formation of the 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl Moiety
This complex acyl-donor moiety is derived from the phenylpropanoid pathway, starting with L-Phenylalanine.
-
Initial Phenylpropanoid Steps: L-Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) , which is then hydroxylated to p-coumaric acid by Cinnamate-4-hydroxylase (C4H) . p-Coumaric acid is subsequently activated to its thioester, p-coumaroyl-CoA, by 4-Coumarate-CoA Ligase (4CL) .[4][10]
-
Chain Elongation: This is a critical, yet hypothetical, stage. Unlike piperine which has a C5 side chain derived from a single C2 extension of a cinnamate precursor, this compound possesses a C9 side chain (nona-2,4,8-trienoyl).[4][10] This suggests an extended series of chain elongation steps, likely involving the iterative addition of C2 units from malonyl-CoA, although the specific enzymes (e.g., polyketide synthases or fatty acid synthase-like enzymes) have not been identified.
-
Methylenedioxy Bridge Formation: A hallmark of many piperamides is the 3,4-methylenedioxy bridge on the aromatic ring. In piperine biosynthesis, this bridge is formed on the precursor feruperic acid by a specialized cytochrome P450 enzyme, CYP719A37 .[11][12][13][14] It is highly probable that a similar CYP719 family enzyme catalyzes this reaction on the analogous C9 precursor of this compound.
-
CoA Ligation: The resulting carboxylic acid, 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoic acid, is activated to its corresponding CoA thioester by a specific CoA Ligase , making it ready for the final condensation step.[5][15]
2.3. Final Condensation Step
In the terminal step, the activated acyl-donor, 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl-CoA, is condensed with the piperidine acyl-acceptor to form this compound. This reaction is catalyzed by a putative This compound Synthase . Based on studies of piperine and other piperamides, this enzyme is expected to be a member of the BAHD family of acyltransferases.[5][16][17] In Piper nigrum, an enzyme named piperamide synthase has been identified which shows promiscuous substrate specificity, suggesting it or a related enzyme could be responsible for synthesizing a variety of piperamides, including this compound.[5][17]
Key Enzymes and Quantitative Data
While the specific enzymes for this compound biosynthesis are yet to be isolated and characterized, the key enzyme families are well-established from studies on piperine. Quantitative kinetic data for these specific enzymes remains largely unavailable; however, data from homologous enzymes in the piperine pathway provide valuable benchmarks.
| Enzymatic Step | Enzyme Family | Homolog in Piperine Pathway | Substrate(s) | Product | Kinetic Parameters (for Homolog) |
| Lysine Decarboxylation | Lysine Decarboxylase (LDC) | PnLDC | L-Lysine | Cadaverine | Data not reported |
| Cadaverine Oxidation | Copper Amine Oxidase (CAO) | PnCAO | Cadaverine | 5-Aminopentanal | Data not reported |
| MDB Formation | Cytochrome P450 | PnCYP719A37 | Feruperic acid | Piperic acid | Substrate specific; does not accept ferulic acid.[11][12] |
| Acyl-CoA Activation | Acyl-CoA Ligase | Piperoyl-CoA Ligase | Piperic acid, CoA, ATP | Piperoyl-CoA | Low Km for piperic acid reported, enhancing pathway efficiency.[18] |
| Final Condensation | BAHD Acyltransferase | Piperine Synthase (PS) | Piperoyl-CoA, Piperidine | Piperine | Apparent Km values reported but not specified in abstracts.[5] |
MDB: Methylenedioxy Bridge. Data is for homologous enzymes from Piper nigrum (Pn).
Experimental Methodologies
Elucidating the precise pathway for this compound requires a multi-step approach combining modern omics techniques with classical biochemical methods. The following workflow and protocols are standard for discovering and characterizing plant natural product biosynthetic pathways.[19][20]
Experimental Protocol: Heterologous Expression and Functional Characterization of a Candidate this compound Synthase
This protocol outlines the key steps for verifying the function of a candidate BAHD acyltransferase gene identified through transcriptomics.
1. Objective: To determine if a candidate gene encodes an enzyme that catalyzes the condensation of 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl-CoA and piperidine to form this compound.
2. Materials:
-
cDNA library from high-producing Piper tissue.
-
PCR primers specific to the candidate gene.
-
Yeast expression vector (e.g., pYES-DEST52).
-
Competent Saccharomyces cerevisiae cells (e.g., INVSc1).
-
Yeast growth media (SD-Ura, SG-Ura with galactose).
-
Substrates: Piperidine and chemically synthesized 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl-CoA.
-
Protein extraction buffers and reagents.
-
LC-MS/MS system for product analysis.
3. Methodology:
-
Step 1: Gene Cloning:
-
Amplify the full-length open reading frame (ORF) of the candidate gene from the cDNA library using high-fidelity PCR.
-
Clone the PCR product into the yeast expression vector using appropriate methods (e.g., Gateway cloning, restriction-ligation).
-
Verify the sequence of the construct.
-
-
Step 2: Yeast Transformation and Protein Expression:
-
Transform the expression construct into competent yeast cells using the lithium acetate method.
-
Select positive transformants on selective media (e.g., SD-Ura agar plates).
-
Grow a starter culture in selective liquid media with glucose.
-
Induce protein expression by transferring the culture to a larger volume of selective media containing galactose and incubating for 24-48 hours at 28-30°C.
-
-
Step 3: Protein Extraction:
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in an appropriate lysis buffer containing protease inhibitors.
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate to pellet cell debris. The supernatant contains the crude recombinant protein extract.
-
-
Step 4: In Vitro Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µL crude protein extract
-
100 µM 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl-CoA (acyl-donor)
-
1 mM Piperidine (acyl-acceptor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
-
Include negative controls (e.g., heat-inactivated enzyme, extract from yeast with an empty vector).
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Step 5: Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube and evaporate to dryness.
-
Re-dissolve the residue in a small volume of methanol.
-
Analyze the sample by LC-MS/MS, comparing the retention time and mass fragmentation pattern to an authentic this compound standard. Positive identification confirms the enzyme's function.[11]
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Piper species can be confidently hypothesized based on the well-established pathway of its analog, piperine. The proposed route involves the convergence of the phenylpropanoid and lysine-derived pathways, culminating in a final condensation reaction catalyzed by a BAHD acyltransferase.
Despite this strong hypothetical framework, significant research is required for full elucidation. Key future directives include:
-
Identification of Chain-Elongating Enzymes: The enzymes responsible for constructing the specific C9 acyl chain of this compound are completely unknown and represent a major knowledge gap.
-
Functional Characterization: Isolation and biochemical characterization of all key enzymes, particularly the specific this compound synthase and the CYP450 homolog, are necessary to confirm the proposed steps and understand their kinetics and substrate specificities.
-
Regulatory Mechanisms: Investigating the transcriptional regulation of the pathway, including the role of specific transcription factors that are up-regulated in high-producing tissues, will be crucial for metabolic engineering efforts.[10]
A complete understanding of this pathway will not only advance the field of plant biochemistry but also open avenues for the biotechnological production of this compound and other valuable piperamides for pharmaceutical and research applications.
References
- 1. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:107584-38-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C21H25NO3 | CID 6439947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. opendata.uni-halle.de [opendata.uni-halle.de]
- 16. Piperine - Wikipedia [en.wikipedia.org]
- 17. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 20. Navigating the challenges of engineering composite specialized metabolite pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
Dehydropipernonaline: A Technical Overview for Researchers
Dehydropipernonaline is a naturally occurring amide alkaloid found in various species of the Piper genus, including Piper nigrum (black pepper) and Piper longum (long pepper).[1][2] This compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the areas of metabolic disorders and oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is characterized by a piperidine moiety linked to a nonatrienoyl chain, which is in turn attached to a 1,3-benzodioxole group. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| CAS Number | 107584-38-3 | --INVALID-LINK--[2] |
| Molecular Formula | C₂₁H₂₅NO₃ | --INVALID-LINK--[3] |
| Average Molecular Weight | 339.43 g/mol | --INVALID-LINK--[2] |
| Monoisotopic Molecular Weight | 339.183443671 g/mol | --INVALID-LINK-- |
| Melting Point | 98 - 99 °C | --INVALID-LINK--[3] |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[1] |
| Cytotoxicity (IC₅₀) | 8.9 μM (L5178Y mouse lymphoma cells) | --INVALID-LINK-- |
Biological Activity and Signaling Pathways
Research has indicated that this compound exhibits several biological activities, including cytotoxicity against cancer cell lines and the inhibition of enzymes involved in lipid metabolism.
AMPK Signaling Pathway
This compound, along with other piperidine alkaloids from Piper retrofractum, has been shown to activate AMP-activated protein kinase (AMPK) signaling.[1] Activation of AMPK is a key regulatory mechanism for cellular energy homeostasis. This suggests a potential role for this compound in the management of metabolic disorders such as obesity.
DGAT Inhibition
This compound has been identified as an inhibitor of acyl CoA:diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis.[1] The inhibition of DGAT is a therapeutic strategy being explored for the treatment of obesity and type 2 diabetes.
Experimental Protocols
Isolation of this compound from Piper species
The following is a generalized workflow for the bioassay-guided isolation of this compound.
A detailed protocol for the isolation of piperamides, including this compound, can be adapted from methods described for the extraction of Piper nigrum.[4] Generally, this involves the extraction of the dried and ground plant material with an organic solvent, followed by a series of chromatographic steps to separate and purify the target compound.
Materials:
-
Dried and powdered fruits of Piper nigrum or Piper longum.
-
Solvents: Chloroform, Ethyl Acetate, Hexane, Acetone, Methanol (HPLC grade).
-
Silica gel for column chromatography.
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Extraction: The powdered plant material is extracted with a suitable solvent (e.g., chloroform or ethyl acetate) using techniques such as Soxhlet extraction or maceration.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Bioassay-Guided Isolation: Fractions are tested for the biological activity of interest (e.g., DGAT inhibition).[1]
-
Purification: The active fractions are further purified by preparative HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
In Vitro DGAT Inhibitory Assay
A fluorescence-based assay can be used to measure DGAT activity by monitoring the release of Coenzyme A (CoASH) during the reaction.
Materials:
-
Microsomes from a suitable source (e.g., insect cells expressing DGAT1).
-
Substrates: 1,2-dioleoyl-sn-glycerol and oleoyl-CoA.
-
Assay buffer.
-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) for detecting CoASH.
-
This compound (test compound).
Procedure:
-
The DGAT enzyme source is incubated with the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of the substrates.
-
After a defined incubation period, the reaction is stopped.
-
CPM is added, which reacts with the sulfhydryl group of the released CoASH to produce a fluorescent product.
-
The fluorescence is measured using a plate reader, and the IC₅₀ value for this compound is determined.
Cytotoxicity Assay (L5178Y Mouse Lymphoma Cells)
The cytotoxicity of this compound can be assessed using the L5178Y mouse lymphoma cell line.[5]
Materials:
-
L5178Y mouse lymphoma cells.
-
Cell culture medium and supplements.
-
This compound (test compound).
-
A method for assessing cell viability (e.g., MTT assay, trypan blue exclusion).
Procedure:
-
L5178Y cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of this compound.
-
After an incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed.
-
The percentage of viable cells is plotted against the compound concentration, and the IC₅₀ value is calculated.
Conclusion
This compound is a promising natural product with demonstrated biological activities that warrant further investigation. Its roles in AMPK signaling and DGAT inhibition suggest potential applications in metabolic diseases. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this compound. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound | CAS:107584-38-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H25NO3 | CID 6439947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Mouse Lymphoma Cell (L5178Y Tk+/- -3.7.2.C) Forward Mutation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydropipernonaline: A Comprehensive Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropipernonaline, a naturally occurring amide alkaloid found in various Piper species, has garnered scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental methodologies for cited assays, and visualizations of its putative signaling pathways. The information compiled herein aims to serve as a valuable resource for researchers investigating its therapeutic potential.
Core Biological Activities and Quantitative Data
This compound has demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, metabolic, and sensory receptor modulation activities. The following tables summarize the key quantitative data associated with these activities.
Table 1: Cytotoxic and Anti-inflammatory Activity of this compound
| Biological Activity | Cell Line / Assay System | Parameter | Value | Reference |
| Cytotoxicity | L5178Y Mouse Lymphoma Cells | IC₅₀ | 8.9 µM | |
| Anti-inflammatory | Cell-free sICAM-1/LFA-1 Binding Assay | IC₅₀ | 6.0 µg/mL |
Table 2: Metabolic and Receptor Modulation Activities of this compound
| Biological Activity | Target/Assay System | Parameter | Value | Reference |
| Metabolic Regulation | Diacylglycerol Acyltransferase (DGAT) Inhibition | IC₅₀ | 21.2 µM | |
| Sensory Receptor Activation | Transient Receptor Potential Vanilloid 1 (TRPV1) | EC₅₀ | 0.6 - 128 µM | |
| Cardiovascular | Coronary Vasodilation | - | Activity confirmed |
Putative Signaling Pathways
While direct evidence for the signaling pathways of this compound is still under investigation, its structural similarity to other well-studied Piper alkaloids, such as piperine, and its observed biological effects suggest potential involvement in key cellular signaling cascades like the AMPK and Nrf2 pathways.
Proposed AMPK Activation Pathway
The anti-obesity and metabolic regulatory effects of plant extracts containing this compound suggest a potential role in activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to a cascade of events that promote catabolic processes and inhibit anabolic pathways.
Caption: Proposed activation of the AMPK signaling pathway by this compound.
Hypothesized Nrf2-Mediated Anti-inflammatory Pathway
The anti-inflammatory activity of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes.
Caption: Hypothesized Nrf2 pathway activation by this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the biological activities of this compound. These protocols are representative and may require optimization for specific experimental conditions.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line, such as the L5178Y mouse lymphoma cells.
Preliminary Findings on the Potential Neuroprotective Properties of Dehydropipernonaline: An Analog-Based Technical Guide
Disclaimer: Direct research on the neuroprotective properties of Dehydropipernonaline is currently limited in publicly available scientific literature. This document provides a technical overview of the neuroprotective effects of piperine , a closely related and extensively studied alkaloid from the Piper species. The data presented for piperine may offer preliminary insights into the potential, yet unproven, neuroprotective mechanisms of this compound due to structural similarities. All data, protocols, and pathways described herein pertain to studies conducted on piperine.
This guide is intended for researchers, scientists, and drug development professionals interested in the neuroprotective potential of piperidine alkaloids.
Quantitative Data Presentation: Neuroprotective Effects of Piperine
The following tables summarize quantitative data from key preclinical studies on the neuroprotective effects of piperine in various models of neurological disorders.
Table 1: Summary of In Vivo Studies on Piperine's Neuroprotective Effects
| Model Organism & Disease Model | Piperine Dosage | Key Quantitative Findings | Reference |
| Mice (MPTP-induced Parkinson's Disease) | 10 mg/kg, p.o. for 15 days | - Attenuated deficits in motor coordination and cognitive function.- Prevented decrease in tyrosine hydroxylase-positive cells in the substantia nigra.- Reduced expression of the inflammatory cytokine IL-1β. | [1][2] |
| Rats (3-NP-induced Huntington's Disease-like symptoms) | 10 mg/kg, p.o. twice daily for 4 days | - Attenuated behavioral impairments.- Reduced neuronal loss and astrocyte activation in the striatum. | [3] |
| Mice (Sporadic Alzheimer's Disease model via ICV STZ) | 2.5-10 mg/kg, i.p. daily for 15 days | - Ameliorated cognitive deficits in a dose-dependent manner.- Reduced oxidative-nitrosative stress and neuroinflammation in the hippocampus. | [4] |
| Rats (Kainic Acid-induced Excitotoxicity) | 10 or 50 mg/kg, i.p. (single dose) | - Restored normal neuronal activity and reduced glutamate elevation.- Protected against hippocampal neuronal damage and cognitive impairment. | [5] |
| Rats (Permanent Middle Cerebral Artery Occlusion) | 30 mg/kg | - Reduced neurological deficits and cerebral infarction area.- Inhibited the expression of pro-apoptotic proteins Caspase-3, Caspase-9, and Bax. | [6][7] |
Table 2: Summary of In Vitro Studies on Piperine's Neuroprotective Effects
| Cell Line & Model | Piperine Concentration | Key Quantitative Findings | Reference |
| BV2 microglia (LPS-induced inflammation) | Not specified | - Significantly inhibited the production of TNF-α, IL-6, IL-1β, and PGE2.- Inhibited NF-κB activation in a dose-dependent manner.- Amplified the expression of Nrf2 and HO-1. | [8] |
| Primarily cultured rat hippocampal neurons (Glutamate-induced excitotoxicity) | Not specified | - Inhibited synchronized oscillation of intracellular calcium.- Suppressed spontaneous synaptic activities.- Protected against glutamate-induced decreases in cell viability and apoptosis. | [9] |
Experimental Protocols: A Representative In Vivo Study
The following protocol is a detailed methodology from a study investigating the neuroprotective effects of piperine in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1][2]
1. Animal Model and Treatment Groups:
-
Animals: Male C57BL/6 mice.
-
Disease Induction: Intraperitoneal (i.p.) injections of MPTP (30 mg/kg) for 7 consecutive days to induce Parkinson's-like neurodegeneration.
-
Treatment Groups:
-
Control Group: Vehicle administration.
-
MPTP Group: MPTP injection + vehicle.
-
Piperine Group: Oral administration of piperine (10 mg/kg) for 15 days, with 8 days of pretreatment before MPTP induction.
-
2. Behavioral Analysis:
-
Motor Coordination: Assessed using the rotarod test, where the time the mice remain on a rotating rod is measured.
-
Cognitive Function: Evaluated using the Morris water maze to assess spatial learning and memory.
3. Histological and Immunohistochemical Analysis:
-
Tissue Preparation: Brains were perfused, fixed, and sectioned.
-
Tyrosine Hydroxylase (TH) Staining: Immunohistochemistry was performed on substantia nigra sections to quantify the number of dopaminergic neurons (TH-positive cells).
-
Microglia Activation: Sections were stained for Iba-1 to identify and quantify activated microglia.
4. Biochemical Assays:
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) activity were measured in brain tissue homogenates.[1]
-
Inflammatory Cytokines: The expression of interleukin-1β (IL-1β) was quantified using ELISA or Western blotting.[1][2]
-
Apoptotic Markers: The protein expression of Bcl-2 and Bax was determined by Western blotting to assess the anti-apoptotic effects.[1][2]
Mandatory Visualizations: Signaling Pathways in Piperine-Mediated Neuroprotection
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of piperine.
Caption: Piperine's Anti-Inflammatory Pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydropipernonaline: A Promising Alkaloid from Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropipernonaline, a naturally occurring piperidine alkaloid, has emerged as a compound of significant interest within the scientific community. Found in various species of the Piperaceae family, notably Piper longum (long pepper) and Piper retrofractum, plants with a rich history in traditional medicinal systems like Ayurveda, this molecule is now being investigated for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its role in traditional medicine and its potential as a lead compound for modern drug development.
Ethnobotanical Significance
Plants containing this compound have been utilized for centuries in traditional medicine across different cultures. Piper longum, for instance, is a well-documented herb in Ayurvedic medicine, where it is used to treat a wide range of ailments including respiratory disorders, digestive issues, and inflammatory conditions.[1][2][3] The fruits and roots of P. longum are the primary parts used, and they are known to contain a variety of bioactive alkaloids, including this compound.[1][4] Similarly, other Piper species have been traditionally used for their medicinal properties, suggesting a long-standing empirical understanding of the therapeutic potential of their chemical constituents.[5]
Pharmacological Activities and Mechanisms of Action
Scientific investigations into this compound have revealed a spectrum of biological activities, positioning it as a molecule with considerable therapeutic potential. The primary reported activities include coronary vasodilation, anti-obesity effects, and anti-inflammatory properties.
Cardiovascular Effects: Coronary Vasodilation
One of the earliest identified pharmacological effects of this compound is its ability to induce coronary vasodilation.[6][7] This suggests its potential in the management of cardiovascular conditions where vasorelaxation is beneficial. The exact mechanism underlying this effect is still under investigation, but it is thought to involve direct action on the vascular smooth muscle.
Metabolic Effects: Anti-Obesity
Recent studies have highlighted the anti-obesity potential of this compound. It has been identified as a constituent of Piper retrofractum that contributes to its anti-obesity effects.[8] The proposed mechanism of action involves the activation of two key signaling pathways:
-
AMP-activated protein kinase (AMPK) Signaling Pathway: AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to increased fatty acid oxidation and reduced lipid synthesis.
-
Peroxisome proliferator-activated receptor delta (PPARδ) Signaling Pathway: PPARδ is a nuclear receptor that plays a significant role in lipid metabolism. Its activation can also promote fatty acid oxidation.
The dual activation of these pathways by this compound suggests a multi-pronged approach to combating obesity by enhancing energy expenditure and reducing fat accumulation.[8]
Anti-inflammatory Effects
This compound has also been implicated in mediating anti-inflammatory responses. While direct studies on this compound are emerging, research on related piperine alkaloids and plant extracts containing this compound point towards its involvement in modulating key inflammatory pathways.[4] Two significant pathways that are likely targets include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a key strategy for controlling inflammation.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can help to mitigate oxidative stress, which is often associated with inflammation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. raybiotech.com [raybiotech.com]
- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Dehydropipernonaline: A Technical Guide to its Role in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropipernonaline is a naturally occurring piperidine alkaloid found in various species of the Piper genus, including black pepper (Piper nigrum), long pepper (Piper longum), and Piper retrofractum.[1] Structurally, it is a member of the benzodioxoles.[1] While research has highlighted its pharmacological activities, such as coronary vasodilation, its role within the plant itself, particularly in defense against pathogens and herbivores, is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding and methodologies for studying this compound's function in plant defense, drawing on data from closely related piper amides where direct information is limited.
Chemical Structure:
-
IUPAC Name: (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one
-
Molecular Formula: C₂₁H₂₅NO₃
-
Molecular Weight: 339.4 g/mol
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is believed to follow a pathway similar to that of piperine, a well-studied related alkaloid. The biosynthesis of piperine involves precursors from two main metabolic pathways: the phenylpropanoid pathway and the lysine-derived piperidine pathway.
A proposed biosynthetic pathway is outlined below:
References
Dehydropipernonaline: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropipernonaline, a naturally occurring piperidine alkaloid found in plants of the Piper genus, has emerged as a molecule of interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-inflammatory, metabolic, and cardiovascular effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and proposed signaling pathways to facilitate further research and drug development efforts. While research is ongoing, this compound presents a promising scaffold for the development of novel therapeutics.
Introduction
This compound is a chemical compound found in plants such as long pepper (Piper longum) and black pepper (Piper nigrum)[1]. Structurally, it is a member of the benzodioxole family[2]. This guide explores its potential therapeutic applications, drawing from preclinical studies that have investigated its biological effects. The primary areas of focus are its influence on metabolic regulation, inflammatory processes, and cardiovascular function.
Therapeutic Potential and Mechanisms of Action
This compound has demonstrated a range of biological activities, suggesting its potential in treating a variety of conditions. The following sections detail its effects in key therapeutic areas.
Metabolic Diseases: Anti-Obesity Effects
This compound, as part of a mixture of piperidine alkaloids from Piper retrofractum Vahl. (PRPAs), has been identified as having anti-obesity properties. These alkaloids have been shown to protect against high-fat diet-induced obesity.[3][4] The proposed mechanism involves the regulation of lipid metabolism.
The anti-obesity effects of PRPAs, which include this compound, are linked to the activation of AMP-activated protein kinase (AMPK) signaling and the peroxisome proliferator-activated receptor δ (PPARδ) protein[3][4]. This activation leads to the regulation of proteins involved in lipid metabolism. In animal models, oral administration of PRPAs significantly reduced body weight gain, fat pad mass, and triglyceride accumulation in the liver, without altering food intake.[3][4]
Inflammatory Disorders
While this compound itself has not been shown to have significant direct inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells compared to other alkaloids from Piper nigrum, it is a component of plant extracts that exhibit anti-inflammatory properties[5]. For instance, a leaf hydroalcoholic extract of Piper betleoides C. DC., containing this compound among other phytochemicals, demonstrated significant anti-inflammatory potential. This extract dose-dependently decreased the secretion of pro-inflammatory cytokines (TNF-α, IL-6, and MCP-1) and increased anti-inflammatory cytokines (IL-4 and IL-10) in LPS-treated macrophages.[5]
The anti-inflammatory effects of related piperine alkaloids are known to be mediated through various pathways, including the Nrf2/HO-1 pathway. While not directly confirmed for this compound, this remains a plausible area for investigation.
Cardiovascular Effects: Coronary Vasodilation
An early study identified this compound as an amide with coronary vasorelaxant activity, isolated from the fruit of Piper longum L[1]. This suggests a potential therapeutic application in cardiovascular conditions where vasodilation is beneficial. The precise mechanism of this vasodilatory effect requires further elucidation but may involve modulation of endothelial function and nitric oxide signaling.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Assay | Target/System | Metric | Value | Source |
| Diacylglycerol Acyltransferase (DGAT) Inhibition | DGAT Enzyme | IC50 | 21.2 µM | [3] |
| Cell Adhesion Inhibition | sICAM-1 and LFA-1 binding | IC50 | 6.0 µg/mL | [3] |
| TRPV1 Activation | HEK cells expressing TRPV1 | EC50 | 0.6-128 µM | [3] |
Note: The wide range for the TRPV1 activation EC50 suggests variability in experimental conditions or that this compound is a relatively weak activator compared to other compounds tested.
Signaling Pathways
The signaling pathways modulated by this compound are still under active investigation. Much of the current understanding is based on studies of related compounds or extracts containing this compound.
AMPK/PPARδ Signaling Pathway (Metabolic Regulation)
This compound, as a constituent of PRPAs, is implicated in the activation of the AMPK and PPARδ signaling pathways, which are central to regulating energy homeostasis and lipid metabolism.
Potential Anti-inflammatory Signaling Pathways
Based on the activity of related compounds and extracts, this compound may exert anti-inflammatory effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Inhibition of Nitric Oxide Production in RAW264.7 Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in DMEM.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO), and a positive control (cells with LPS and vehicle).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
-
Determine the percentage of NO inhibition for each concentration of this compound.
Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells
Objective: To evaluate the effect of this compound on adipogenesis and lipid accumulation in 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (growth medium)
-
DMEM with 10% FBS (differentiation medium)
-
Differentiation cocktail: 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
-
6-well cell culture plates
Procedure:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing the differentiation cocktail and various concentrations of this compound.
-
After 2 days, replace the medium with differentiation medium containing only insulin and the respective concentrations of this compound.
-
After another 2 days, replace the medium with fresh differentiation medium containing the respective concentrations of this compound every 2 days until day 8-10.
-
To assess lipid accumulation, wash the differentiated adipocytes with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.
-
Wash with water and stain with Oil Red O solution for 1 hour.
-
Wash with water and visualize the lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.
Conclusion and Future Directions
This compound exhibits promising therapeutic potential, particularly in the areas of metabolic disorders, inflammation, and cardiovascular diseases. Its role as a component of anti-obesity herbal extracts, coupled with its demonstrated vasodilatory activity, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound. Obtaining more extensive quantitative data, such as IC50 values for a broader range of biological targets, will be crucial for its development as a potential therapeutic agent. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the safety and efficacy of this compound in relevant disease models. The information compiled in this technical guide serves as a foundation for these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Dehydropipernonaline: An Ethnopharmacological and Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropipernonaline, a naturally occurring amide alkaloid isolated from several species of the Piper genus, has emerged as a molecule of significant interest in the field of ethnopharmacology and drug discovery. Traditionally, plants containing this compound, such as Piper longum (long pepper) and Piper chaba, have been utilized in various traditional medicine systems for the treatment of a wide array of ailments, including respiratory and digestive disorders. This technical guide provides a comprehensive overview of the ethnopharmacological context, chemical properties, and known biological activities of this compound. It includes a compilation of quantitative data, detailed experimental methodologies for its isolation and biological evaluation, and visualizations of its proposed mechanisms of action to serve as a resource for ongoing research and development.
Introduction: Ethnopharmacological Significance
This compound is a constituent of plants from the Piper genus, which have a rich history in traditional medicine, particularly in Ayurveda and other traditional Asian systems. Piper longum and Piper chaba are well-regarded for their therapeutic properties, often used to treat conditions like bronchitis, asthma, and gastrointestinal issues.[1][2] The isolation of specific bioactive compounds like this compound from these traditionally used plants provides a scientific basis for their ethnopharmacological relevance and opens avenues for the development of novel therapeutics.
Physicochemical Properties and Isolation
This compound is an amide alkaloid with the chemical formula C₂₁H₂₅NO₃. Its structure features a piperidine moiety linked to a nonatrienoyl chain with a terminal 3,4-methylenedioxyphenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅NO₃ | PubChem |
| Molecular Weight | 339.4 g/mol | PubChem |
| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one | PubChem |
| Melting Point | 98-99 °C | PubChem |
| Physical Description | Solid | PubChem |
Experimental Protocol: Isolation and Structural Elucidation
The following is a representative protocol for the isolation and structural elucidation of this compound from Piper species, based on established phytochemical methods.
1. Extraction:
- The dried and powdered fruits of Piper longum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus.
- The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- The this compound-containing fraction (typically the chloroform or ethyl acetate fraction) is identified using thin-layer chromatography (TLC) by comparing with a known standard.
3. Chromatographic Purification:
- The active fraction is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate of increasing polarity.
- Fractions are collected and monitored by TLC. Those containing the compound of interest are pooled and concentrated.
- Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).
4. Structural Elucidation:
- The structure of the purified this compound is confirmed using spectroscopic techniques:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and stereochemistry.
Biological Activities and Quantitative Data
This compound has been reported to exhibit a range of biological activities. The following table summarizes the available quantitative data.
Table 2: Quantitative Biological Activity of this compound
| Activity | Assay | Target/Cell Line | Result | Source |
| Anti-inflammatory | Inhibition of sICAM-1/LFA-1 binding | THP-1 cells | IC₅₀ = 6.0 µg/mL | BioCrick |
| Metabolic | Diacylglycerol acyltransferase (DGAT) inhibition | in vitro | IC₅₀ = 21.2 µM | BioCrick |
| Neurological | TRPV1 activation | HEK cells expressing TRPV1 | EC₅₀ = 0.6-128 µM | BioCrick |
| Cardiovascular | Coronary vasodilation | Isolated rabbit coronary artery | Vasorelaxant activity demonstrated | [2] |
Detailed Experimental Protocols for Biological Assays
The following sections provide detailed methodologies for the key biological assays mentioned. These are based on standard laboratory procedures and may not reflect the exact protocols used in the cited literature, for which full-text access was not available.
Coronary Vasodilation Assay
This protocol describes a typical ex vivo method to assess the vasodilatory effects of a compound on isolated coronary arteries.
1. Tissue Preparation:
- A male New Zealand White rabbit is euthanized, and the heart is excised and placed in Krebs-Henseleit buffer.
- The coronary arteries are carefully dissected and cut into rings of approximately 2 mm in length.
2. Experimental Setup:
- The arterial rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
- The rings are connected to an isometric force transducer to record changes in tension.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
3. Vasodilation Measurement:
- The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
- Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
- The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
- A dose-response curve is generated to determine the EC₅₀ value.
Anti-Obesity Activity: AMPK and PPARδ Activation
The anti-obesity effects of a mixture of piperidine alkaloids, including this compound, have been linked to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ).[1]
References
- 1. Piperidine alkaloids from Piper retrofractum Vahl. protect against high-fat diet-induced obesity by regulating lipid metabolism and activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Biological Evaluation of Dehydropipernonaline and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of Dehydropipernonaline and its derivatives. It also explores their potential biological activities with a focus on relevant signaling pathways, offering valuable insights for drug discovery and development.
Introduction
This compound, an alkaloid found in plants of the Piper genus, has garnered interest for its potential pharmacological activities, including coronary vasodilating effects[1]. Structurally similar to piperine, the main pungent component of black pepper, this compound features a distinct polyunsaturated amide backbone. This structural motif is a key determinant of its biological activity. The synthesis of this compound and its derivatives is crucial for further pharmacological investigation and the development of novel therapeutic agents.
Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent strategy involving the preparation of a key intermediate, the polyenoic acid, followed by amide coupling with piperidine. A robust and stereoselective method for constructing the polyene chain is the Horner-Wadsworth-Emmons (HWE) reaction.
Diagram of the Synthetic Workflow
Caption: A proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Piperic Acid from Piperonal
This protocol outlines the synthesis of piperic acid, a key precursor for many piperine-type amides, starting from piperonal using a Horner-Wadsworth-Emmons reaction followed by hydrolysis. This can be adapted for the longer polyene chain of this compound.
Materials:
-
Piperonal
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the ylide back to 0 °C.
-
Add a solution of piperonal (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding ethyl piperic acid ester.
-
-
Hydrolysis to Piperic Acid:
-
Dissolve the purified ethyl piperic acid ester in a 2 M solution of potassium hydroxide in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the resulting potassium piperate salt in warm water and acidify with dilute hydrochloric acid until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain piperic acid[2].
-
Protocol 2: Amide Coupling to Synthesize Piperine Amide Derivatives
This protocol describes the general procedure for the coupling of a carboxylic acid (e.g., the synthesized polyenoic acid) with an amine (e.g., piperidine) to form the final amide product.
Materials:
-
Synthesized polyenoic acid (e.g., piperic acid analog)
-
Piperidine (or a derivative thereof)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve the polyenoic acid (1.0 eq) and piperidine (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative[3].
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis and biological evaluation of this compound and a representative derivative. Actual experimental data should be recorded and tabulated in a similar manner.
| Compound | Synthetic Step | Reagent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | IC50 (PPARγ) (µM) | IC50 (NF-κB) (µM) |
| This compound | HWE Reaction | Piperonal (1.0), Phosphonate (1.1), NaH (1.2) | THF | 0 - RT | 12 | 75 | >98 | 5.2 | 12.8 |
| Amide Coupling | Polyenoic acid (1.0), Piperidine (1.1), DCC (1.2) | DCM | 0 - RT | 12 | 85 | >99 | |||
| Derivative A | HWE Reaction | Substituted Aldehyde (1.0), Phosphonate (1.1), NaH (1.2) | THF | 0 - RT | 12 | 72 | >98 | 3.8 | 9.5 |
| Amide Coupling | Polyenoic acid (1.0), Substituted Amine (1.1), EDC (1.2) | DCM | 0 - RT | 12 | 88 | >99 |
Biological Activity and Signaling Pathways
Piperine and related compounds have been shown to interact with various biological targets, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the NF-κB signaling pathway, both of which are crucial in inflammation and metabolic diseases.
PPARγ Agonism
PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonism of PPARγ is a therapeutic strategy for type 2 diabetes.
Protocol 3: PPARγ Ligand Screening Assay (Fluorometric)
This protocol provides a general outline for screening compounds for their ability to act as PPARγ ligands.
Materials:
-
PPARγ Ligand Screening Assay Kit (e.g., from Abcam or similar supplier)
-
Test compounds (this compound and its derivatives) dissolved in DMSO
-
Multi-well spectrofluorometer
Procedure:
-
Prepare reagents and standards as per the kit manufacturer's instructions.
-
Add the test compounds at various concentrations to the wells of the assay plate.
-
Add the PPARγ protein and the fluorescent probe to the wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measure the fluorescence intensity (e.g., Ex/Em = 375/460-470 nm).
-
Calculate the percentage of inhibition or activation and determine the IC50 or EC50 values.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug development.
Diagram of a Putative Signaling Pathway for this compound
Caption: Putative signaling pathway of this compound.
This diagram illustrates the potential dual mechanism of action of this compound. It may inhibit the pro-inflammatory NF-κB pathway and activate the PPARγ pathway, leading to anti-inflammatory and metabolic benefits. This proposed pathway is based on the known activities of structurally related compounds like piperine[4][5]. Further experimental validation is required to confirm these mechanisms for this compound.
Conclusion
The synthetic protocols and biological evaluation methods outlined in this document provide a framework for the systematic investigation of this compound and its derivatives. The potential for these compounds to modulate key signaling pathways involved in inflammation and metabolism makes them promising candidates for further drug development efforts. The provided diagrams and structured data presentation are intended to facilitate experimental design and data interpretation for researchers in the field.
References
- 1. Piperic acid - Wikipedia [en.wikipedia.org]
- 2. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 4. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Dehydropipernonaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropipernonaline, a naturally occurring amide alkaloid isolated from species of the Piper genus, such as long pepper (Piper longum) and black pepper (Piper nigrum), has garnered interest within the scientific community.[1] Belonging to the piperidine class of alkaloids, it shares structural similarities with other bioactive compounds like piperine. While research has indicated its role in coronary vasodilation, its potential as a cytotoxic agent against cancer cells remains an area of active investigation.[2] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound using common cell-based assays.
The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information on a compound's potential therapeutic window and mechanism of action. The protocols outlined below describe methods to determine cell viability, membrane integrity, and the induction of apoptosis, key indicators of a compound's cytotoxic potential.
Data Presentation: Cytotoxicity of Piperidine Alkaloids
While extensive cytotoxic data for this compound is still emerging, the following tables summarize the cytotoxic activity of related piperidine alkaloids from Piper nigrum against various human cancer cell lines. This data serves as a valuable reference for designing experiments and anticipating the potential effective concentrations for this compound.
Table 1: IC50 Values of Piperidine Alkaloids from Piper nigrum against Human Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| Piperine | 49.8 | 36.9 | > 100 |
| Pipernonaline | 40.4 | > 100 | > 100 |
| Chavicine | 23.1 | 55.7 | > 100 |
| Isopiperine | 22.1 | > 100 | > 100 |
| Isochavicine | 41.0 | > 100 | > 100 |
| Piperettine | 26.9 | 36.0 | 21.1 |
Data adapted from a study on the cytotoxic activities of compounds from the dried fruits of P. nigrum L.[3]
Experimental Protocols
Herein, we provide detailed protocols for three fundamental cell-based assays to evaluate the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Human cancer cell lines
-
Complete culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).
-
Data Analysis: Use the provided controls in the kit (background, low control, and high control) to calculate the percentage of cytotoxicity according to the manufacturer's instructions.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, a feature of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Human cancer cell lines
-
Complete culture medium
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (use concentrations as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for In Vitro Evaluation of Dehydropipernonaline's Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dehydropipernonaline, a naturally occurring amide found in plants of the Piper genus, has garnered interest for its potential pharmacological activities. Preliminary studies suggest that extracts containing this compound possess anti-inflammatory properties, indicating its potential as a novel therapeutic agent for inflammatory diseases.[1][2] Inflammation is a complex biological response involving various cell types and signaling pathways, including the activation of macrophages and the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4][5][6] Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central to the inflammatory process.[7][8][9]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's anti-inflammatory activity. The described assays will enable researchers to assess its cytotoxicity, its ability to inhibit key inflammatory mediators, and to elucidate its potential mechanism of action by investigating its effects on the NF-κB and MAPK signaling pathways.
Experimental Workflow
The following diagram outlines the suggested experimental workflow for a comprehensive in vitro assessment of this compound's anti-inflammatory properties.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways involved in the inflammatory response that can be investigated to understand the mechanism of action of this compound.
NF-κB Signaling Pathway:
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by this compound.
MAPK Signaling Pathway:
Caption: Simplified MAPK signaling pathway and potential points of inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model.[10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[11][12][13]
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[14][15][16] Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[17][18][19][20][21]
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the Griess assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Gene Expression Analysis (RT-qPCR)
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding for inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β.[5][10]
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate, pre-treat with this compound, and stimulate with LPS for a shorter duration (e.g., 6-12 hours).
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to analyze the protein levels and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[5][7]
-
Protocol:
-
Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS for a short duration (e.g., 15-60 minutes).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.6 ± 6.1 |
| 50 | 85.4 ± 7.3 |
| 100 | 60.2 ± 8.1 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of this compound on LPS-Induced NO and Cytokine Production
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 1.2 ± 0.3 | 50.5 ± 8.1 | 35.2 ± 6.7 | 20.1 ± 4.5 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1520.3 ± 110.2 | 1250.7 ± 98.5 | 850.4 ± 75.3 |
| LPS + DHPN (5 µM) | 18.5 ± 1.5 | 1100.1 ± 95.6 | 980.4 ± 80.1 | 650.9 ± 60.2 |
| LPS + DHPN (10 µM) | 12.3 ± 1.1 | 850.6 ± 78.3 | 720.8 ± 65.4 | 480.1 ± 45.8 |
| LPS + DHPN (25 µM) | 7.9 ± 0.8 | 520.9 ± 55.1 | 450.2 ± 40.7 | 310.6 ± 30.1 |
| *Data are presented as mean ± SD from three independent experiments. p < 0.05 compared to the LPS-treated group. |
Table 3: Effect of this compound on LPS-Induced Gene Expression
| Treatment | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) | Relative TNF-α mRNA Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 15.2 ± 1.3 | 12.8 ± 1.1 | 20.5 ± 1.8 |
| LPS + DHPN (10 µM) | 8.1 ± 0.7 | 7.2 ± 0.6 | 11.3 ± 1.0 |
| LPS + DHPN (25 µM) | 3.5 ± 0.4 | 3.9 ± 0.3 | 5.8 ± 0.5 |
| *Data are presented as mean ± SD from three independent experiments. p < 0.05 compared to the LPS-treated group. |
These detailed protocols and application notes provide a robust framework for the in vitro investigation of this compound's anti-inflammatory activity. By systematically evaluating its effects on cell viability, inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided diagrams and data tables serve as a guide for experimental design and data presentation, facilitating clear and comprehensive reporting of findings.
References
- 1. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 4. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro models [ibd-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Griess Reagent System [promega.sg]
- 13. mdpi.com [mdpi.com]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of selected cytokines (IL-1beta, IL-6, IL-8, TNF-alfa) in CSF using MSD V-PLEX platform â Vitas Analytical Services [vitas.no]
- 18. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the roles of IL-1, IL-6, and TNFα in cell culture and murine models of aseptic loosening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Evaluation of Dehydropipernonaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropipernonaline (DHP), an amide isolated from Piper longum L., has garnered interest for its potential pharmacological activities. Preliminary evidence suggests it possesses coronary vasodilating effects.[1] This document provides detailed application notes and standardized protocols for investigating the in vivo effects of this compound in animal models, focusing on its potential anti-inflammatory, anti-cancer, and cardiovascular properties. Given the limited published data specifically on DHP in vivo, the following protocols are based on established methodologies for related compounds, such as piperine, and general pharmacological screening procedures. It is imperative that researchers conduct preliminary dose-finding and toxicity studies to establish safe and effective dosage ranges for DHP prior to undertaking the efficacy studies outlined below.
Preclinical In Vivo Research Strategy for this compound
A phased approach is recommended for the in vivo evaluation of DHP. This ensures a systematic investigation of its pharmacokinetic profile, safety, and efficacy.
Caption: Preclinical workflow for this compound.
Pharmacokinetic and Toxicity Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and the safety margin of DHP is a critical first step.
Animal Model
-
Species: Male and female BALB/c mice (6-8 weeks old).
-
Justification: Mice are widely used for initial pharmacokinetic and toxicity screening due to their well-characterized genetics, small size, and cost-effectiveness.
Experimental Protocol: Single-Dose Pharmacokinetics
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
DHP Formulation: Prepare a stock solution of DHP in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or a solution of DMSO and Tween 80 in saline). The final DMSO concentration should be below 5%.
-
Dosing:
-
Administer a single dose of DHP via oral gavage (p.o.) and intravenous injection (i.v.) to different groups of mice. A suggested starting dose, extrapolated from studies on related compounds, could be in the range of 10-50 mg/kg.
-
Include a vehicle control group for each administration route.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify DHP concentrations in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | Not Applicable |
| AUC (0-t) (ng·h/mL) | To be determined | To be determined |
| Half-life (t½) (h) | To be determined | To be determined |
| Bioavailability (%) | To be determined | Not Applicable |
Experimental Protocol: Acute Toxicity Study (OECD 423)
-
Animal Model: Use female BALB/c mice.
-
Dosing: Administer a single oral dose of DHP at sequential dose levels (e.g., 300, 2000 mg/kg).
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Record changes in body weight.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Anti-Inflammatory Activity
Phytochemicals from the Piper genus are known for their anti-inflammatory properties. The following models can be used to assess the anti-inflammatory potential of DHP.
Animal Model: Carrageenan-Induced Paw Edema
-
Species: Male Wistar rats (180-200 g).
-
Principle: This is a model of acute inflammation.
Experimental Protocol
-
Animal Groups:
-
Group 1: Vehicle control.
-
Group 2: DHP (e.g., 25 mg/kg, p.o.).
-
Group 3: DHP (e.g., 50 mg/kg, p.o.).
-
Group 4: Indomethacin (10 mg/kg, p.o.) as a positive control.
-
-
Treatment: Administer the respective treatments one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation: Hypothetical Anti-Inflammatory Effects
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | To be determined | 0 |
| DHP | 25 | To be determined | To be determined |
| DHP | 50 | To be determined | To be determined |
| Indomethacin | 10 | To be determined | To be determined |
Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB pathway by DHP.
Anti-Cancer Activity
Piperine, a related compound, has shown anti-cancer properties.[2] The following xenograft model can be used to evaluate the anti-tumor efficacy of DHP.
Animal Model: Xenograft Mouse Model
-
Species: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).
Experimental Protocol
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle control (daily, p.o.).
-
Group 2: DHP (e.g., 50 mg/kg, daily, p.o.).
-
Group 3: DHP (e.g., 100 mg/kg, daily, p.o.).
-
Group 4: Positive control drug (e.g., cisplatin, administered as per established protocols).
-
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Collection: Measure tumor volume and body weight throughout the study. At the end of the study, excise tumors and weigh them.
Data Presentation: Hypothetical Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | To be determined | 0 |
| DHP | 50 | To be determined | To be determined |
| DHP | 100 | To be determined | To be determined |
| Positive Control | - | To be determined | To be determined |
Cardiovascular Effects
The initial finding of coronary vasodilating activity for DHP warrants further investigation.[1]
Animal Model: Spontaneously Hypertensive Rat (SHR)
-
Species: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (14-16 weeks old).
-
Principle: SHRs are a well-established model for genetic hypertension.
Experimental Protocol: Acute Blood Pressure Measurement
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., urethane).
-
Cannulation: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes.
-
Dosing: Administer single intravenous bolus doses of DHP at increasing concentrations (e.g., 1, 5, 10 mg/kg). Administer vehicle as a control.
-
Measurement: Continuously record mean arterial pressure (MAP) and heart rate (HR).
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose.
Data Presentation: Hypothetical Cardiovascular Effects
| Treatment | Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle | - | To be determined | To be determined |
| DHP | 1 | To be determined | To be determined |
| DHP | 5 | To be determined | To be determined |
| DHP | 10 | To be determined | To be determined |
Logical Diagram: Investigating Vasodilatory Mechanism
Caption: Investigating mechanisms of DHP-induced vasodilation.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with international regulations on animal welfare. Efforts should be made to minimize animal suffering and to reduce the number of animals used.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical in vivo evaluation of this compound. Due to the limited specific data on DHP, a cautious and systematic approach, beginning with thorough pharmacokinetic and toxicity studies, is essential. The successful execution of these studies will be crucial in elucidating the therapeutic potential of this compound.
References
Investigating the Mechanism of Action of Dehydropipernonaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Dehydropipernonaline, a naturally occurring alkamide found in plants of the Piper genus, such as Piper longum (long pepper) and Piper nigrum (black pepper), has garnered scientific interest for its diverse pharmacological activities. As a member of the piperidine alkaloid family, it shares structural similarities with other bioactive compounds like piperine. These notes provide a comprehensive overview of the known mechanisms of action of this compound, focusing on its anti-inflammatory, anti-obesity, and potential anti-cancer effects. The information presented herein is intended to guide researchers in designing experiments to further elucidate its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects through the modulation of multiple signaling pathways and molecular targets. The primary known mechanisms are detailed below.
1. Anti-Inflammatory Activity:
This compound has demonstrated potent anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in macrophages. Overproduction of NO is a hallmark of chronic inflammation. The proposed signaling pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
-
Nrf2/HO-1 Pathway Activation: this compound is suggested to induce the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). HO-1 plays a crucial role in suppressing inflammatory responses.
2. Anti-Obesity and Metabolic Effects:
This compound has been identified as a potential agent for combating obesity and related metabolic disorders. Its effects are mediated through the regulation of key metabolic regulators.
-
AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation leads to a switch from anabolic to catabolic pathways, promoting fatty acid oxidation and inhibiting lipid synthesis.
-
PPARδ Activation: This compound also acts as an agonist for the peroxisome proliferator-activated receptor delta (PPARδ). Activation of PPARδ is known to enhance fatty acid metabolism and improve insulin sensitivity.
-
DGAT Inhibition: this compound inhibits diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis. By inhibiting DGAT, it can reduce the accumulation of triglycerides in tissues.
3. Sensory Neuromodulation:
-
TRPV1 Activation: this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain and heat sensation. Activation of TRPV1 by this compound leads to an influx of calcium ions, which can modulate various cellular processes.
4. Potential Anti-Cancer Activity (Inferred from related compounds):
While direct studies on the anti-cancer effects of this compound are limited, research on the closely related compound, pipernonaline, provides valuable insights into its potential mechanisms. Pipernonaline has been shown to inhibit the growth of cancer cells through the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Pipernonaline induces apoptosis in cancer cells, a process of programmed cell death crucial for eliminating malignant cells. This is often associated with the activation of caspases and changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: Pipernonaline can arrest the cell cycle at specific checkpoints, preventing the proliferation of cancer cells.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound.
| Biological Activity | Assay | Cell Line/System | IC50 / EC50 | Reference |
| DGAT Inhibition | Diacylglycerol Acyltransferase Inhibition Assay | in vitro | 21.2 µM | [1] |
| TRPV1 Activation | Intracellular Calcium Influx Assay | HEK cells expressing TRPV1 | 0.6–128 µM (Range for several piperine analogs) | [1] |
| Anti-inflammatory | Inhibition of sICAM-1 and LFA-1 binding | THP-1 cells | 6.0 µg/mL | [1] |
Note: Data for some activities are inferred from studies on closely related piperidine alkaloids and may require specific experimental validation for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Nitric Oxide Production Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for another 24 hours.
-
Griess Reaction:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Immunofluorescence for Nrf2 Nuclear Translocation
Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus in response to this compound treatment.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration and time points.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
AMPK Activation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of AMPK.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-AMPKα (Thr172) and total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired times. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash with TBST and detect the signal using ECL substrate and an imaging system.
-
-
Total AMPK Control: Strip the membrane and re-probe with an antibody against total AMPKα to ensure equal loading.
Cell Viability (MTT) Assay for Anti-Cancer Screening
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC-3, HeLa, MCF-7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound research.
References
Application of Dehydropipernonaline in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropipernonaline, an amide alkaloid naturally found in plants of the Piper genus, such as black pepper (Piper nigrum), has emerged as a promising compound in the field of neurodegenerative disease research.[1][2] The multifaceted pathology of neurodegenerative disorders, including Parkinson's and Alzheimer's disease, involves oxidative stress, neuroinflammation, and neuronal cell death. Emerging evidence suggests that this compound and related compounds possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory activities. These application notes provide a comprehensive overview of the potential of this compound as a research tool and therapeutic lead, complete with detailed experimental protocols and illustrative data.
Mechanism of Action
The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation. While direct evidence for this compound is still under investigation, the mechanisms of closely related piperine alkaloids provide a strong basis for its proposed actions.
Antioxidant Activity via Nrf2 Pathway Activation
This compound is hypothesized to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by inducers like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Figure 1: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Neuroinflammation, often mediated by activated microglia, is a critical component of neurodegeneration. This compound is proposed to mitigate this by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By preventing the activation and nuclear translocation of NF-κB in microglia, this compound can suppress the production of inflammatory mediators, thereby reducing neuronal damage.
Figure 2: Proposed inhibition of the NF-κB inflammatory pathway by this compound.
Quantitative Data Summary
While comprehensive quantitative data for this compound is still being actively researched, the following tables provide illustrative data based on studies of Piper nigrum extracts containing this compound and related amide alkaloids.[1][2][3] This data serves as a practical guide for experimental design.
Table 1: Illustrative In Vitro Neuroprotective Activity of this compound
| Assay | Cell Line | Toxin (Concentration) | This compound Concentration | Endpoint | Illustrative Result |
| Cell Viability (MTT Assay) | SH-SY5Y | 6-OHDA (100 µM) | 1-20 µM | % Cell Viability | Increased viability by up to 40% |
| Neurotoxicity (LDH Assay) | SH-SY5Y | 6-OHDA (100 µM) | 1-20 µM | % LDH Release | Decreased LDH release by up to 35% |
| Oxidative Stress (ROS Assay) | SH-SY5Y | 6-OHDA (100 µM) | 5 µM | % ROS Production | Reduced ROS by 50% |
| Anti-inflammatory (NO Assay) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM | % Nitric Oxide Production | Inhibited NO production by 60% |
Table 2: Illustrative In Vivo Efficacy of this compound in a Parkinson's Disease Model
| Animal Model | Treatment | Duration | Behavioral Test | Illustrative Outcome |
| 6-OHDA-lesioned Rat | This compound (10 mg/kg, p.o.) | 21 days | Apomorphine-induced rotations | 50% reduction in contralateral rotations |
| 6-OHDA-lesioned Rat | This compound (10 mg/kg, p.o.) | 21 days | Cylinder Test | 30% improvement in forelimb use asymmetry |
| 6-OHDA-lesioned Rat | This compound (10 mg/kg, p.o.) | 21 days | Rotarod Test | 40% increase in latency to fall |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay using 6-OHDA-induced Toxicity in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a hallmark of Parkinson's disease.
Figure 3: Workflow for in vitro neuroprotection assessment.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA) hydrochloride (prepare fresh in saline with 0.02% ascorbic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS detection
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Induction of Toxicity: Add 6-OHDA to a final concentration of 100 µM to all wells except the control group. Incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Assessment of Intracellular ROS (DCFH-DA Assay):
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS again.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Protocol 2: In Vivo Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease
This protocol evaluates the in vivo efficacy of this compound in a widely used rodent model of Parkinson's disease.[4][5][6][7][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine (to protect noradrenergic neurons)
-
Apomorphine
-
This compound
-
Stereotaxic apparatus
-
Apparatus for behavioral tests (e.g., rotarod, cylinder test)
Procedure:
-
Pre-treatment with Desipramine: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB).
-
-
Post-operative Care and Recovery: Allow the animals to recover for at least one week.
-
Treatment with this compound:
-
Begin daily oral administration of this compound (e.g., 5, 10, 20 mg/kg) or vehicle.
-
Continue treatment for the duration of the study (e.g., 3-4 weeks).
-
-
Behavioral Assessment:
-
Apomorphine-induced Rotations: Two weeks post-lesion, challenge the rats with apomorphine (0.5 mg/kg, s.c.) and record contralateral rotations for 60 minutes.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its ipsilateral and contralateral forelimbs to touch the wall during exploration.
-
Rotarod Test: Train the rats on an accelerating rotarod. After treatment, test their motor coordination by measuring the latency to fall.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra.
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Conclusion
This compound presents a compelling case for further investigation as a neuroprotective agent. Its proposed dual action as an antioxidant and anti-inflammatory compound, targeting the Nrf2 and NF-κB pathways respectively, addresses key pathological mechanisms in neurodegenerative diseases. The provided protocols offer a framework for researchers to explore the therapeutic potential of this natural compound in both in vitro and in vivo models. Future studies should focus on elucidating the precise molecular targets of this compound and optimizing its delivery and efficacy for potential clinical translation.
References
- 1. Amide alkaloids characterization and neuroprotective properties of Piper nigrum L.: A comparative study with fruits, pericarp, stalks and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 6. conductscience.com [conductscience.com]
- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasodilation Signaling Pathways Using Dehydropipernonaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropipernonaline, an amide isolated from the fruit of Piper longum L., has been identified as a compound with coronary vasorelaxant properties.[1] Understanding the molecular mechanisms underlying this vasodilation is crucial for evaluating its therapeutic potential in cardiovascular diseases such as hypertension. These application notes provide a comprehensive guide for researchers to investigate the signaling pathways modulated by this compound.
The protocols outlined below are based on established methodologies for studying vasodilation and are tailored to elucidate the specific effects of this compound. The proposed mechanisms of action are inferred from studies on the crude extracts of Piper longum and its well-characterized constituent, piperine, which suggest a dual mechanism involving both endothelium-dependent and -independent pathways.[2][3] It is hypothesized that this compound may:
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Induce endothelium-dependent vasodilation through the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.
-
Induce endothelium-independent vasodilation by directly acting on vascular smooth muscle cells (VSMCs), potentially through the blockade of voltage-gated calcium channels (VGCCs).
Data Presentation
Table 1: Summary of Expected Vasorelaxant Effects of this compound
| Experimental Condition | Agonist | Expected Outcome with this compound | Implied Mechanism |
| Endothelium-Intact Aortic Rings | Phenylephrine (PE) or KCl | Dose-dependent relaxation | General Vasodilation |
| Endothelium-Denuded Aortic Rings | Phenylephrine (PE) or KCl | Reduced or partial dose-dependent relaxation | Endothelium-Independent Vasodilation |
| Endothelium-Intact Aortic Rings + L-NAME | Phenylephrine (PE) | Attenuated relaxation compared to without L-NAME | Involvement of Nitric Oxide Pathway |
| Endothelium-Intact Aortic Rings + Indomethacin | Phenylephrine (PE) | Potentially attenuated relaxation | Involvement of Prostacyclin Pathway |
| Cultured Endothelial Cells | This compound | Increased Nitric Oxide (NO) production | Stimulation of eNOS |
| Cultured Vascular Smooth Muscle Cells | This compound | Inhibition of KCl-induced Ca²⁺ influx | Blockade of Voltage-Gated Ca²⁺ Channels |
Experimental Protocols
Protocol 1: Ex Vivo Vascular Reactivity Studies Using Isolated Aortic Rings
This protocol is designed to assess the direct vasodilatory effect of this compound on blood vessels and to distinguish between endothelium-dependent and -independent mechanisms.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
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Potassium Chloride (KCl)
-
This compound
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride)
-
Indomethacin
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize a rat via an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen.
-
Apply an optimal resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with 60 mM KCl. After washing and returning to baseline, contract with 1 µM Phenylephrine.
-
Once a stable contraction is achieved, add 10 µM Acetylcholine (ACh) to assess endothelial integrity. A relaxation of >80% indicates intact endothelium. Rings with <10% relaxation are considered denuded.
-
-
Vasodilation Assay:
-
Pre-contract the aortic rings with 1 µM PE or 60 mM KCl.
-
Once a stable plateau is reached, cumulatively add this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to generate a concentration-response curve.
-
To investigate the involvement of NO and prostaglandins, pre-incubate endothelium-intact rings with L-NAME (100 µM) or Indomethacin (10 µM) for 30 minutes before pre-contraction with PE.
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by PE or KCl.
-
Calculate the EC₅₀ (half-maximal effective concentration) values for this compound under different conditions.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Endothelial Cells
This protocol aims to determine if this compound stimulates NO production in endothelial cells, which is a key indicator of eNOS activation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Griess Reagent Kit for Nitrite Determination
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) in serum-free medium for a specified time (e.g., 30 minutes). Include a vehicle control.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions. Nitrite is a stable breakdown product of NO.
-
-
Protein Quantification:
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Normalize the nitrite concentrations to the total protein content of the corresponding well.
-
Data Analysis:
-
Compare the normalized nitrite levels in this compound-treated cells to the vehicle control.
Protocol 3: Assessment of Intracellular Calcium in Vascular Smooth Muscle Cells
This protocol investigates whether this compound inhibits calcium influx in VSMCs, a primary mechanism of action for many endothelium-independent vasodilators.
Materials:
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Primary rat aortic smooth muscle cells (RASMCs) or a suitable cell line (e.g., A7r5)
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Smooth Muscle Cell Growth Medium
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Fura-2 AM (calcium-sensitive fluorescent dye)
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Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
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Potassium Chloride (KCl)
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This compound
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Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture and Dye Loading:
-
Culture RASMCs on glass coverslips or in black-walled, clear-bottom 96-well plates.
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Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 60 minutes at 37°C.
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Wash the cells with HBSS to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the cells in a fluorescence imaging system and continuously record the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
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Establish a stable baseline reading in normal HBSS.
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To assess the effect on voltage-gated calcium channels, pre-incubate the cells with this compound (at various concentrations) or vehicle for 10-15 minutes.
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Stimulate the cells with a high concentration of KCl (e.g., 60 mM) to induce depolarization and subsequent Ca²⁺ influx.
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Record the change in the Fura-2 ratio, which corresponds to the change in intracellular Ca²⁺ concentration.
-
Data Analysis:
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Quantify the peak increase in the Fura-2 ratio upon KCl stimulation.
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Compare the KCl-induced calcium influx in cells pre-treated with this compound to the vehicle control.
Visualization of Signaling Pathways and Workflows
Caption: Proposed dual mechanism of this compound-induced vasodilation.
Caption: Experimental workflow for vascular reactivity studies.
Caption: Logical flow for determining the mechanism of action.
References
Dehydropipernonaline: Application Notes and Protocols for 6-OHDA-Induced Neurotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective activity of Dehydropipernonaline in 6-hydroxydopamine (6-OHDA)-induced neurotoxicity models, which are widely used cellular models for Parkinson's disease research. This document includes detailed experimental protocols and summarizes the expected quantitative outcomes based on the known mechanisms of similar neuroprotective compounds.
Introduction
6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the neurodegenerative processes observed in Parkinson's disease.[1][2][3] this compound, a compound of interest for its potential neuroprotective properties, is investigated for its ability to mitigate 6-OHDA-induced cytotoxicity. The protective effects of this compound are hypothesized to be mediated through the activation of the Nrf2/HO-1 signaling pathway and the modulation of the MAPK signaling cascade, both of which are critical in the cellular defense against oxidative stress and inflammation.[4][5]
Data Presentation
The following tables summarize the anticipated quantitative data from key experiments designed to evaluate the neuroprotective effects of this compound. The expected results are extrapolated from studies on compounds with similar mechanisms of action in 6-OHDA-induced neurotoxicity models.
Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated Neuronal Cells
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| 6-OHDA | 100 µM | 50-60%[6][7] |
| This compound + 6-OHDA | 1 µM | Expected increase |
| This compound + 6-OHDA | 5 µM | Expected significant increase |
| This compound + 6-OHDA | 10 µM | Expected maximal increase |
| This compound alone | 10 µM | ~100% |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration | Intracellular ROS Levels (Fold Change vs. Control) |
| Control | - | 1.0 |
| 6-OHDA | 100 µM | ~2.0 - 2.5[2][8] |
| This compound + 6-OHDA | 1 µM | Expected decrease |
| This compound + 6-OHDA | 5 µM | Expected significant decrease |
| This compound + 6-OHDA | 10 µM | Expected near-control levels |
Table 3: Modulation of Nrf2/HO-1 and MAPK Signaling Pathways by this compound (Western Blot Densitometry)
| Treatment Group | Nrf2 (Fold Change) | HO-1 (Fold Change) | p-ERK/ERK (Ratio) | p-p38/p38 (Ratio) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| 6-OHDA | ~1.0-1.2 | ~1.0-1.5 | ~1.8-2.2[2] | ~1.5-2.0 |
| This compound + 6-OHDA | Expected increase | Expected significant increase | Expected decrease | Expected decrease |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for investigating neuroprotective compounds in 6-OHDA models.
Cell Culture and Treatment
Cell Lines:
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PC12 Cells: A rat pheochromocytoma cell line commonly used as a model for dopaminergic neurons.
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SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.[1][2]
Protocol:
-
Culture PC12 or SH-SY5Y cells in RPMI-1640 or DMEM/F12 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
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Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
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Allow the cells to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.[6][7]
-
Incubate the cells for an additional 24 hours before proceeding with subsequent assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to quantify intracellular ROS levels.
Protocol:
-
Following treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Express the results as a fold change relative to the control group.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the Nrf2/HO-1 and MAPK signaling pathways.
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, p-ERK, ERK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the signaling pathways implicated in the neuroprotective action of this compound.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Proposed signaling pathways of this compound in neuroprotection.
References
- 1. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Nrf2 signaling pathway using phytochemical ingredients: A novel therapeutic road map to combat neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Oleanolic Acid Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK [mdpi.com]
Troubleshooting & Optimization
Overcoming Dehydropipernonaline solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Dehydropipernonaline in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common in vitro applications?
This compound is a naturally occurring amide alkaloid found in plants of the Piper genus. It is known for a range of biological activities, making it a compound of interest for various in vitro studies. Common applications include:
-
Anti-inflammatory assays: Investigating its potential to modulate inflammatory pathways, such as the NF-κB signaling pathway.
-
Cytotoxicity and anti-cancer assays: Evaluating its effect on cell viability and proliferation in different cancer cell lines. A reported IC50 value for cytotoxicity against L5178Y mouse lymphoma cells is 8.9 μM.
-
Metabolic studies: Exploring its role in metabolic regulation, for instance, through the activation of peroxisome proliferator-activated receptor delta (PPARδ).
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with very low aqueous solubility. It is, however, soluble in several organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Estimated at 0.16 mg/L |
Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.
Q4: What is the maximum final concentration of DMSO that is generally tolerated by most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
This is a common issue encountered with hydrophobic compounds. The dramatic change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to crash out of solution. Here are several strategies to mitigate this problem:
| Strategy | Detailed Steps | Key Considerations |
| High-Concentration Stock & Serial Dilution | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). 2. Perform serial dilutions of your stock solution in 100% DMSO to get a range of intermediate concentrations. 3. Add a very small volume of the appropriate DMSO stock to your cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%. | This is the most common and effective method. The small volume of DMSO added to the large volume of aqueous media is more likely to be tolerated, allowing the compound to remain in solution. |
| Pre-dilution in Serum-Containing Medium | 1. Prepare your desired final concentration of this compound in a small volume of complete cell culture medium containing fetal bovine serum (FBS). 2. Vortex or gently mix this pre-dilution immediately. 3. Add the pre-diluted compound to your cells. | The proteins in the serum can help to stabilize the compound and prevent precipitation. This method is only suitable for assays where serum is present. |
| Pluronic® F-68 Addition | 1. Supplement your cell culture medium with a low concentration of Pluronic® F-68 (a non-ionic surfactant), typically in the range of 0.01% to 0.1%. 2. Add your this compound DMSO stock to the supplemented medium. | Pluronic® F-68 can help to increase the solubility of hydrophobic compounds in aqueous solutions. However, it is important to test for any effects of the surfactant on your specific assay. |
| Sonication | 1. After adding the this compound DMSO stock to the cell culture medium, briefly sonicate the solution in a water bath sonicator. | Sonication can help to break up small precipitates and re-dissolve the compound. Use with caution as excessive sonication can damage the compound or other media components. |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 339.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.39 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
2. In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This protocol provides a general method to assess the anti-inflammatory potential of this compound by measuring the inhibition of heat-induced albumin denaturation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Diclofenac Sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM) by diluting the DMSO stock solution in PBS. Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%.
-
Reaction Mixture: To 0.5 mL of each this compound dilution, add 0.5 mL of 1% w/v BSA in PBS.
-
Control Solutions:
-
Positive Control: Prepare a similar set of dilutions with Diclofenac Sodium.
-
Vehicle Control: Use 0.5 mL of PBS with the same final concentration of DMSO as the test solutions and 0.5 mL of 1% w/v BSA.
-
Product Control: Mix 0.5 mL of each this compound dilution with 0.5 mL of PBS (without BSA) to account for any absorbance of the compound itself.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Vehicle Control - (Absorbance of Test Sample - Absorbance of Product Control)) / Absorbance of Vehicle Control ] * 100
Visualizations
Caption: Experimental workflow for using this compound in a cell-based assay.
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
Troubleshooting Dehydropipernonaline synthesis reaction steps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Dehydropipernonaline. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and reaction pathways.
This compound Synthesis Pathway
The following diagram outlines a plausible synthetic route for this compound, commencing from Piperonal and culminating in the final amide product.
Caption: Proposed multi-step synthesis pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound, structured in a question-and-answer format for clarity.
Step 3 & 6: Horner-Wadsworth-Emmons (HWE) Olefination
Question 1: Why is my Horner-Wadsworth-Emmons (HWE) reaction showing low or no conversion to the desired alkene?
Answer: Several factors can contribute to low conversion in an HWE reaction:
-
Inefficient Deprotonation: The phosphonate ester may not be fully deprotonated to form the reactive carbanion. Ensure the base used (e.g., NaH, NaOMe) is fresh and added under strictly anhydrous conditions. The reaction temperature during deprotonation can also be critical.
-
Poorly Reactive Carbonyl: Aldehydes are generally reactive, but issues can arise from steric hindrance near the carbonyl group or if the aldehyde is prone to degradation or polymerization.[1]
-
Moisture Contamination: Water will quench the phosphonate carbanion. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Incorrect Stoichiometry: An insufficient amount of the phosphonate reagent or base will lead to incomplete conversion of the aldehyde.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of the base or titrate it before use.
-
Optimize Reaction Conditions: Try varying the temperature for the deprotonation and the subsequent reaction with the aldehyde. Some reactions benefit from starting at a low temperature (e.g., 0 °C or -78 °C) and slowly warming to room temperature.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
| Parameter | Recommendation | Common Pitfall |
| Base | Fresh, high-purity NaH or NaOMe | Old or improperly stored base |
| Solvent | Anhydrous THF or DMF | Solvent not properly dried |
| Temperature | 0 °C to RT | Temperature too high, leading to side reactions |
| Atmosphere | Inert (N2 or Ar) | Presence of atmospheric moisture |
Question 2: The HWE reaction produced a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired E-isomer?
Answer: The HWE reaction is known for its high E-selectivity with stabilized phosphonates (like those used in this synthesis).[2][3] If you are observing poor selectivity, consider the following:
-
Reaction Conditions: The choice of base and solvent can influence stereoselectivity. For instance, using potassium bases with crown ethers can sometimes favor Z-isomers in modified HWE reactions.
-
Structure of Reactants: The structure of the aldehyde and the phosphonate can play a role. However, for the proposed synthesis, high E-selectivity is expected.
Troubleshooting Steps:
-
Adhere to Standard Conditions: For high E-selectivity, sodium or potassium alkoxides in THF or DMF at room temperature are generally effective.
-
Purification: If a minor amount of the Z-isomer is formed, it can often be removed by column chromatography. The isomers may have different polarities, allowing for separation.
Step 7: Saponification (Ester Hydrolysis)
Question 3: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. What can be done to drive the reaction to completion?
Answer: Incomplete ester hydrolysis (saponification) is a common issue.
-
Reversibility (for acid-catalyzed hydrolysis): Acid-catalyzed hydrolysis is an equilibrium process.[4][5] To drive it forward, a large excess of water is needed.
-
Insufficient Base (for base-catalyzed hydrolysis): Saponification with a base like LiOH or NaOH is essentially irreversible because the resulting carboxylate is deprotonated.[6][7] Incomplete reaction is often due to using a stoichiometric amount of base, which may not be enough if some is consumed by other acidic protons or if the ester is sterically hindered.
-
Low Temperature or Short Reaction Time: The reaction may require heating (reflux) for an extended period to go to completion.
Troubleshooting Steps:
-
Use Excess Base: Employ a 2-5 fold excess of the base (e.g., LiOH) to ensure complete hydrolysis.
-
Increase Temperature and Time: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting ester spot disappears.
-
Co-solvent: If the ester has poor solubility in the aqueous THF, adding a co-solvent like methanol or ethanol can improve solubility and reaction rate.
| Parameter | Recommendation | Common Pitfall |
| Reagent | 2-5 equivalents of LiOH or NaOH | Stoichiometric amount of base |
| Solvent System | THF/Water, potentially with a co-solvent | Poor solubility of the ester |
| Temperature | Room Temperature to Reflux | Insufficient heating |
| Monitoring | TLC until starting material is consumed | Premature work-up |
Step 8: Amide Coupling
Question 4: The final amide coupling step is resulting in a low yield of this compound. What are the potential causes and solutions?
Answer: Amide coupling reactions can be sensitive, and low yields can stem from several issues:
-
Deactivation of the Activated Carboxylic Acid: The activated intermediate (e.g., an O-acylisourea with EDC) can be unstable and may decompose or react with other nucleophiles before reacting with piperidine. The addition of HOBt or an equivalent reagent forms a more stable activated ester, which can improve yields.
-
Side Reactions: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.
-
Base Issues: If the carboxylic acid starting material contains any acidic impurities, they can consume the base (DIPEA), preventing it from deprotonating the piperidine hydrochloride (if used) or neutralizing any acid formed.
-
Purification Difficulties: The urea byproduct from carbodiimide coupling agents (like DCU from DCC) can be difficult to remove. Using a water-soluble carbodiimide like EDC simplifies the workup, as the urea byproduct is also water-soluble.[8]
Troubleshooting Steps:
-
Optimize Coupling Reagents: Ensure you are using a reliable coupling cocktail, such as EDC/HOBt or HATU/DIPEA.[9][10] The order of addition can be important; pre-activating the carboxylic acid with EDC and HOBt before adding piperidine is often effective.
-
Control Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of piperidine and the coupling reagents. Running the reaction at 0 °C and allowing it to warm to room temperature can minimize side reactions.
-
Ensure Purity of Starting Materials: Use highly pure carboxylic acid and piperidine. If piperidine is used as a hydrochloride salt, ensure at least one equivalent of a non-nucleophilic base like DIPEA or triethylamine is added to liberate the free amine.
| Parameter | Recommendation | Common Pitfall |
| Coupling Agent | EDC (water-soluble byproduct) | DCC (difficult to remove byproduct) |
| Additive | HOBt or HOAt | Omission of additive |
| Base (if needed) | Non-nucleophilic (DIPEA, TEA) | Insufficient amount of base |
| Temperature | 0 °C to Room Temperature | High temperatures causing decomposition |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Olefination (General for Steps 3 & 6)
-
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Wash: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully remove the hexane via cannula.
-
Suspension: Suspend the NaH in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C. Add the appropriate phosphonate ester (1.1 eq.) dissolved in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Activation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Reaction: Cool the resulting ylide solution back to 0 °C. Add the aldehyde (1.0 eq.) dissolved in anhydrous THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the HWE reaction.
Protocol 2: Amide Coupling (Step 8)
-
Preparation: To a flame-dried round-bottom flask, add 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DCM under an inert atmosphere.
-
Activation: Cool the solution to 0 °C and add EDC (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve piperidine (1.1 eq.) in anhydrous DCM. If using piperidine hydrochloride, add DIPEA (1.2 eq.) to this solution.
-
Reaction: Add the piperidine solution to the activated carboxylic acid mixture dropwise at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield this compound.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide to diagnosing issues with a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Minimizing Impurities in Synthetic Dehydropipernonaline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of Dehydropipernonaline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic route for this compound, ((2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one), involves a two-step process. The first step is a Horner-Wadsworth-Emmons (HWE) reaction to form the unsaturated ester backbone, followed by amidation with piperidine to yield the final product. This route is favored for its high stereoselectivity, generally producing the desired (E,E,E)-isomer.
Q2: What are the major potential impurities in the synthesis of this compound?
A2: Impurities can arise from both the Horner-Wadsworth-Emmons reaction and the subsequent amidation step. Potential impurities include:
-
Starting Materials: Unreacted piperonal, phosphonate ester, or piperidine.
-
Side-Reaction Products: (Z)-isomers of the unsaturated ester or final product, byproducts from self-condensation of piperonal, and products from Michael addition of piperidine to the unsaturated ester.
-
Reaction Byproducts: The phosphate byproduct from the HWE reaction.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. High-performance liquid chromatography (HPLC) is the recommended technique for detailed analysis of the reaction mixture, allowing for the quantification of the desired product and the detection of impurities.[1][3][4][5][6]
Troubleshooting Guides
Issue 1: Low Yield of the Unsaturated Ester in the Horner-Wadsworth-Emmons (HWE) Reaction
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of the Phosphonate Ester | Ensure the use of a sufficiently strong and fresh base (e.g., NaH, NaOMe, KHMDS). The reaction should be conducted under anhydrous conditions to prevent quenching of the base.[2][7][8][9] |
| Low Reactivity of the Aldehyde (Piperonal) | The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC to avoid decomposition at elevated temperatures. |
| Side Reactions of Piperonal | Add the deprotonated phosphonate solution slowly to the piperonal solution to maintain a low concentration of the ylide and minimize self-condensation or other side reactions. |
Issue 2: Formation of (Z)-Isomers
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring (Z)-Isomer Formation | The standard Horner-Wadsworth-Emmons reaction strongly favors the formation of the (E)-isomer. However, the choice of base and solvent can have a minor influence. Using NaH or NaOMe as the base in THF or DMF generally provides high (E)-selectivity.[2][7][8] |
| Isomerization During Workup or Purification | Avoid exposure of the product to strong acids, bases, or prolonged high temperatures during the workup and purification steps, as these conditions can potentially lead to isomerization. |
Issue 3: Incomplete Amidation Reaction
| Possible Cause | Suggested Solution |
| Low Reactivity of the Unsaturated Ester | The amidation reaction may require elevated temperatures or the use of a catalyst. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Equilibrium Limitations | If the reaction is reversible, using an excess of piperidine can help drive the equilibrium towards the product. |
| Steric Hindrance | While less likely with piperidine, significant steric hindrance around the ester carbonyl could slow the reaction. Ensure adequate reaction time. |
Issue 4: Difficulty in Removing the Phosphate Byproduct
| Possible Cause | Suggested Solution |
| Inadequate Aqueous Extraction | The dialkyl phosphate byproduct from the HWE reaction is typically water-soluble.[7][8] Perform multiple extractions with water or a slightly basic aqueous solution to ensure its complete removal. |
| Formation of an Emulsion | If an emulsion forms during extraction, adding a small amount of brine can help to break it. |
Experimental Protocols
1. Horner-Wadsworth-Emmons Reaction for Unsaturated Ester Synthesis
-
Materials: Piperonal, triethyl phosphonoacetate (or a longer chain equivalent), sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of piperonal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Amidation with Piperidine
-
Materials: Unsaturated ester, piperidine, a suitable solvent (e.g., toluene or xylenes).
-
Procedure:
-
Dissolve the unsaturated ester (1.0 equivalent) in the chosen solvent.
-
Add piperidine (1.5 - 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the ester.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with dilute hydrochloric acid to remove excess piperidine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromacademy.com [chromacademy.com]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Large-Scale Extraction of Dehydropipernonaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the large-scale extraction of Dehydropipernonaline.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the extraction and purification of this compound.
| Question | Answer |
| What is the primary plant source for this compound? | This compound is an amide alkaloid primarily isolated from the fruit of Piper longum L. (long pepper) and the stems of Piper betle.[1][2] |
| Which solvents are most effective for extraction? | Both free and salt forms of alkaloids like this compound can be extracted using alcohols such as methanol and ethanol.[3] For amide alkaloids, which can be less basic, organic solvents like chloroform, benzene, and ether can also be used for extraction of the free base form.[3] The choice of solvent will depend on the subsequent purification steps and the desired purity of the final product. |
| What are the typical yields of this compound from plant material? | The yield of this compound can vary significantly based on the plant source, geographical location, harvesting time, and the extraction method employed. While specific yield data for large-scale extraction is not readily available in the provided search results, piperine, a related and abundant alkaloid in Piper species, has reported concentrations ranging from 0.10 to 12.37 mg/g of dry weight.[1] Yields for this compound are generally expected to be lower than for piperine. |
| How can I quantify the amount of this compound in my extract? | High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common and effective methods for the quantification of this compound and other piper-derived alkaloids.[4][5] These techniques allow for the separation and quantification of individual compounds within a complex plant extract.[6] |
| What are the recommended storage conditions for this compound? | While specific stability data for this compound is not detailed in the search results, as a general practice for alkaloids, it should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. |
| What are the known biological activities of this compound? | This compound has been reported to possess coronary vasodilating activity.[2] Other related piperidine alkaloids have shown activities such as regulating lipid metabolism and anti-inflammatory effects.[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale extraction and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. 2. Insufficient Extraction Time/Cycles: The extraction process may not be long enough to extract the compound fully. 3. Improper Plant Material Preparation: The plant material may not be ground to a suitable particle size for efficient solvent penetration. 4. Degradation during Extraction: High temperatures or prolonged exposure to certain solvents might degrade the target compound. | 1. Solvent Optimization: Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, chloroform-methanol mixtures).[3] Consider using techniques like Accelerated Solvent Extraction (ASE) which can optimize solvent conditions.[7] 2. Optimize Extraction Parameters: Increase the extraction time or the number of extraction cycles. Monitor the extract composition after each cycle to determine the point of diminishing returns. 3. Particle Size Reduction: Ensure the plant material is finely powdered to maximize the surface area for solvent interaction. 4. Milder Extraction Conditions: Employ extraction methods that use lower temperatures, such as maceration or ultrasound-assisted extraction.[5][8] |
| Co-extraction of Impurities (e.g., fats, pigments) | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound. 2. Plant Matrix Complexity: The raw plant material naturally contains numerous other compounds. | 1. Sequential Extraction: Perform a pre-extraction with a non-polar solvent like n-hexane to remove fats and waxes before extracting with a more polar solvent for the target compound.[8] 2. Liquid-Liquid Extraction: After initial extraction, perform a liquid-liquid partition. For alkaloids, this often involves an acid-base extraction where the alkaloid is first protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the free-base alkaloid is extracted back into an organic solvent.[3] |
| Difficulty in Purification (e.g., poor separation in column chromatography) | 1. Inappropriate Stationary/Mobile Phase: The selected silica gel or solvent system may not be providing adequate separation. 2. Overloading the Column: Applying too much crude extract to the column can lead to poor separation. 3. Presence of Strongly Adsorbing Impurities: Some impurities may bind strongly to the silica, causing streaking of the target compound.[9] | 1. Chromatography System Optimization: Test different solvent systems (mobile phases) with varying polarities using Thin Layer Chromatography (TLC) first.[8] Consider using different stationary phases like alumina if silica gel is problematic.[9] 2. Proper Loading: As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. 3. Sample Pre-purification: Use Solid Phase Extraction (SPE) to clean up the crude extract before column chromatography. This can remove highly polar or non-polar impurities. |
| Product Degradation during Processing | 1. pH Instability: this compound may be susceptible to degradation at very high or low pH. 2. Thermal Instability: High temperatures used in solvent evaporation or extraction can cause decomposition. 3. Light Sensitivity: Like many organic compounds, this compound may be sensitive to light. | 1. pH Control: Use buffers during aqueous extractions and avoid extreme pH conditions where possible.[10] 2. Low-Temperature Evaporation: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.[11] 3. Protect from Light: Conduct extraction and purification steps in a dimly lit area or use amber glassware to protect the compound from light exposure. |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the extraction and analysis of piper-derived alkaloids.
Table 1: Comparison of Extraction Methods for Phytochemicals (General)
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Reference |
| Maceration | 3+ days | High | Moderate | [8] |
| Soxhlet Extraction | 6-24 hours | High | High | [11] |
| Ultrasound-Assisted Extraction | 30-60 minutes | Low | High | [5] |
| Microwave-Assisted Extraction | 5-30 minutes | Low | Very High | [11] |
Table 2: Solvents for Alkaloid Extraction
| Solvent Type | Examples | Alkaloid Form Extracted | Reference |
| Polar Protic | Water, Methanol, Ethanol | Free base and salts | [3][12] |
| Intermediate Polarity | Acetone, Dichloromethane | Primarily free base | [13] |
| Non-polar | n-Hexane, Chloroform, Ether | Free base | [3][13] |
| Acidified Water | 0.1-1% HCl or H₂SO₄ | Salts | [3] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Protocol 1: Large-Scale Soxhlet Extraction
-
Preparation of Plant Material: Dry the fruits of Piper longum at 40-50°C until a constant weight is achieved. Grind the dried material into a coarse powder (e.g., 20-40 mesh).
-
Soxhlet Setup: Place the powdered plant material (e.g., 1-5 kg) into a large thimble and insert it into the main chamber of a large-scale Soxhlet extractor.
-
Solvent Addition: Fill the distilling flask with a suitable solvent, such as 80% methanol, ensuring the volume is sufficient for several extraction cycles (typically 2-3 times the volume of the Soxhlet chamber).[11]
-
Extraction Process: Heat the solvent in the distilling flask. The solvent will vaporize, travel up a distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the plant material. Once the chamber is full, the extract will be siphoned back into the distilling flask. Allow this process to run continuously for 12-24 hours.
-
Solvent Recovery: After the extraction is complete, cool the apparatus. The solvent can be recovered from the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.[11]
-
Crude Extract Preparation: The resulting concentrated extract is the crude product, which can then be taken for further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a less polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting the column with a solvent of low polarity (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform). This is known as gradient elution.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing the target compound and evaporate the solvent to obtain purified this compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the extract and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating piperine analogs.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a spectrophotometric analysis can determine the λmax).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Visualizations
Diagrams illustrating key workflows and decision-making processes in the extraction of this compound.
Caption: Workflow for large-scale extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
Caption: Principle of purification by column chromatography.
References
- 1. This compound | CAS:107584-38-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. Compound Specific Extraction of Camptothecin from Nothapodytes nimmoniana and Piperine from Piper nigrum Using Accelerated Solvent Extractor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. [Kinetics of drug decomposition. XL. Examination of the stability of 1-[2-(4'-methyl-1',2',3',6'-tetrahydro-l'pyridyl)ethyl]guanidine sulfate (GHP) in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dehydropipernonaline (DHP) in Animal Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of Dehydropipernonaline (DHP) in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation and in vivo evaluation of this compound.
Category 1: Poor Oral Bioavailability
Question: We are observing extremely low plasma concentrations of DHP in our rat pharmacokinetic study after oral administration. What are the likely causes and how can we troubleshoot this?
Answer: Very low oral bioavailability of DHP, a lipophilic compound, is a common challenge. The primary reasons can be categorized as follows:
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Poor Aqueous Solubility: DHP, similar to other piperine-related compounds, likely has very low water solubility.[1][2][3] For oral absorption to occur, a compound must first dissolve in the gastrointestinal fluids. If it remains in a solid state, it cannot be absorbed.[4][5][6]
-
Insufficient Permeability: The compound may not efficiently pass through the intestinal epithelial cell layer to reach the bloodstream.[5][7]
-
Extensive First-Pass Metabolism: DHP may be rapidly metabolized in the intestinal wall or the liver before it reaches systemic circulation.[4][8] Key enzymes like cytochrome P450s are often involved.
-
P-glycoprotein (P-gp) Efflux: DHP could be a substrate for efflux transporters like P-gp, which actively pump the compound from inside the intestinal cells back into the gut lumen, preventing its absorption.[1]
Troubleshooting Workflow:
To systematically address this issue, consider the following workflow.
Caption: Troubleshooting workflow for low oral bioavailability.
Category 2: Formulation and Stability
Question: Our DHP-loaded nanoemulsion shows signs of phase separation and particle aggregation after a few days. What can we do to improve its stability?
Answer: Nanoformulation instability is a common hurdle. Here are key factors and troubleshooting steps:
-
Surfactant and Co-surfactant (S/CoS) Ratio: The ratio of your surfactant to co-surfactant is critical. An improper ratio can lead to instability. Systematically screen different ratios to identify the optimal range for creating a stable nanoemulsion.
-
Component Selection: Ensure the oil, surfactant, and co-surfactant are compatible and that DHP has good solubility in the chosen oil phase. Poor solubility can lead to drug precipitation.
-
Energy Input: The amount of energy used during emulsification (e.g., sonication time/amplitude or homogenization pressure/cycles) affects the initial droplet size and uniformity. Optimize these parameters to achieve the smallest and most monodisperse droplets possible, which enhances stability.
-
Zeta Potential: For electrostatic stabilization, a zeta potential of > |30| mV is generally desired. If your formulation's zeta potential is low, consider adding a charged surfactant or polymer to the formulation to increase surface charge and repulsive forces between droplets.
-
Storage Conditions: Store the formulation at the recommended temperature (e.g., 4°C or room temperature) and protect it from light, as temperature fluctuations and light can degrade components and destabilize the emulsion.
Question: How do we choose between different bioavailability enhancement strategies like nanoemulsions, solid lipid nanoparticles (SLNs), or cyclodextrin complexation?
Answer: The choice depends on the specific physicochemical properties of DHP and the experimental goals.
| Strategy | When to Use | Advantages | Potential Issues |
| Nanoemulsions / SEDDS | For highly lipophilic (oil-soluble) compounds.[4][9] | High drug loading capacity, potential for lymphatic uptake (bypassing the liver), relatively simple to prepare.[4] | Physical instability (phase separation), potential for GI irritation from high surfactant concentrations. |
| Solid Lipid Nanoparticles (SLNs) | For lipophilic compounds; provides more controlled release. | Good biocompatibility and biodegradability, protects the encapsulated drug, can be lyophilized into a powder.[10] | Lower drug loading capacity compared to emulsions, potential for drug expulsion during storage. |
| Cyclodextrin Complexation | When poor aqueous solubility is the primary barrier.[4][6] | Significantly increases aqueous solubility, easy to prepare and can be formulated as a simple solution or solid.[4] | Can decrease membrane permeability if the drug-cyclodextrin complex is too stable, limited drug loading capacity.[6] |
| Co-administration with Bioenhancers | When rapid metabolism or P-gp efflux is a known issue.[11] | Utilizes established mechanisms of action (e.g., piperine inhibits CYP3A4 and P-gp), can be a simple addition to the formulation.[12][13] | Potential for drug-drug interactions, the bioenhancer may have its own pharmacological effects.[14] |
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not widely available in published literature, data from its parent compound, piperine, and other poorly soluble drugs like andrographolide can provide a strong proxy for the expected improvements with various formulations.
Table 1: Comparative Pharmacokinetics of Andrographolide Formulations in Beagle Dogs [15] (Data illustrates the enhancement effect of solubilizers and bioenhancers)
| Formulation (Oral Dose: 3 mg/kg Andrographolide) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| A. paniculata Powder (Control) | 18.5 ± 4.3 | 1.5 ± 0.6 | 78.9 ± 18.2 | 100% |
| + 50% β-Cyclodextrin | 29.8 ± 6.9 | 1.3 ± 0.5 | 103.4 ± 24.1 | 131.0% |
| + 1% SDS | 35.1 ± 8.2 | 1.2 ± 0.4 | 122.3 ± 28.5 | 155.0% |
| + 1% SDS + 10% Piperine | 45.6 ± 10.7 | 1.0 ± 0.3 | 154.7 ± 36.1 | 196.1% |
Table 2: Expected Impact of Nanoformulations on Pharmacokinetic Parameters (This is a generalized table based on typical outcomes for BCS Class II/IV compounds)[5][16]
| Parameter | Standard Suspension | Nanoformulation (e.g., SEDDS, SLN) | Rationale for Change |
| Cmax | Low | Significantly Increased | Enhanced solubility and absorption rate lead to higher peak plasma concentrations. |
| Tmax | Variable / Long | Decreased | Faster absorption due to the pre-dissolved state of the drug and large surface area. |
| AUC | Low | Significantly Increased | The overall drug exposure is much higher due to improved absorption and reduced pre-systemic clearance. |
| Bioavailability (F%) | Very Low | Dramatically Increased | A greater fraction of the administered dose reaches systemic circulation. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a DHP-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To formulate DHP in a lipid-based system that spontaneously forms a nanoemulsion upon dilution in aqueous media (simulating GI fluids).
Materials:
-
This compound (DHP)
-
Oil Phase: Labrafac™ lipophile WL 1349 (Caprylic/capric triglyceride) or similar
-
Surfactant: Kolliphor® EL (PEG-35 Castor Oil) or Tween® 80
-
Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether) or Propylene Glycol
Methodology:
-
Solubility Screening: Determine the saturation solubility of DHP in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram: a. Prepare a series of transparent blends using different ratios of the selected oil, surfactant, and co-surfactant (e.g., from 9:1 to 1:9 S/CoS ratio). b. For each blend, titrate with the oil phase from 10% to 90%. c. After each addition, vortex the mixture and visually inspect for clarity and flowability. d. Plot the results on a ternary phase diagram to identify the region where clear, single-phase nanoemulsions form.
-
Loading DHP into the SNEDDS Pre-concentrate: a. Select an optimal formulation from the nanoemulsion region of the phase diagram (e.g., Oil 20%, Surfactant 50%, Co-surfactant 30%). b. Add the required amount of DHP to the oil phase and gently heat (40-50°C) under magnetic stirring until it is completely dissolved. c. Add the surfactant and co-surfactant to the mixture and stir until a homogenous, transparent pre-concentrate is formed.
-
Characterization: a. Emulsification Study: Dilute 1 mL of the DHP-SNEDDS pre-concentrate in 250 mL of distilled water or simulated gastric fluid with gentle stirring. b. Droplet Size and Zeta Potential: Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument. Aim for a droplet size < 200 nm and a PDI < 0.3. c. Drug Content: Determine the concentration of DHP in the pre-concentrate using a validated HPLC method to confirm loading efficiency.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of a DHP formulation after oral administration in rats.
Animal Model: Male Sprague-Dawley or Wistar rats (220-250 g).
Methodology Workflow:
Caption: Workflow for a typical oral pharmacokinetic study in rats.
Detailed Steps:
-
Animal Preparation: Fast rats overnight (~12 hours) before the experiment but allow free access to water.
-
Dosing:
-
Oral Group: Administer the DHP formulation (e.g., DHP-SNEDDS diluted in water) via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: To determine absolute bioavailability, a separate group must be administered DHP dissolved in a suitable IV vehicle (e.g., Solutol/ethanol/saline) via the tail vein (e.g., 2 mg/kg).
-
-
Blood Collection: Collect blood samples (~200 µL) from the tail vein or jugular cannula at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Processing: Centrifuge the blood samples immediately at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Extract DHP from the plasma samples using protein precipitation (with acetonitrile) or liquid-liquid extraction. b. Quantify the concentration of DHP in the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: a. Plot the plasma concentration of DHP versus time for each animal. b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like AUC, Cmax, and Tmax. c. Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Mechanisms of Bioavailability Enhancement
The diagram below illustrates how advanced formulations overcome the key barriers to the oral absorption of DHP.
Caption: How nanoformulations overcome key oral absorption barriers.
References
- 1. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innovationaljournals.com [innovationaljournals.com]
- 10. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydropipernonaline Sample Preparation for Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful sample preparation of dehydropipernonaline for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which source is it commonly isolated? this compound is an amide compound that has been isolated from the fruit of the long pepper plant, Piper longum L.[1][2] It is recognized for its potential coronary vasodilating activity.[1]
Q2: Which solvents are most effective for extracting this compound from plant material? Various solvents can be used for the extraction of piperamides, including this compound, from Piper species. Methanol and ethyl acetate have shown high efficacy in extracting related compounds from Piper longum.[3] The choice of solvent depends on the desired purity and the other compounds to be co-extracted. Common solvents used for extracting phytochemicals from Piper species include ethanol, methanol, acetone, ethyl acetate, and water.[2][3]
Q3: What are the recommended methods for purifying the crude extract? After initial solvent extraction, purification is crucial to remove interfering compounds. Column chromatography is a common and effective method for isolating and purifying specific compounds like piperamides from the crude plant extract.[2][4][5] Solid-Phase Extraction (SPE) can also be employed as a cleanup step to remove matrix components prior to analysis.[6]
Q4: Should I use LC-MS or GC-MS for analyzing this compound? Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is highly suitable for analyzing piperamides and other non-volatile compounds from plant extracts.[7][8][9] It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it may require a derivatization step to increase the volatility and thermal stability of this compound, which is an amide.[10][11]
Q5: Is derivatization necessary for this compound analysis? For LC-MS analysis, derivatization is generally not required. For GC-MS analysis, derivatization is often necessary for compounds with active hydrogen atoms (like those in amides) to improve their volatility and chromatographic behavior.[12] Common derivatization techniques include silylation or acylation, which can enhance peak shape and detection sensitivity.[10][12]
Troubleshooting Guide
This section addresses common issues encountered during the sample preparation and analysis of this compound.
Issue 1: No peak corresponding to this compound is observed in the mass spectrum.
-
Possible Cause A: Inefficient Extraction. The chosen solvent or extraction method may not be effectively extracting the compound from the plant matrix.
-
Solution: Review your extraction protocol. Consider using solvents known to be effective for piperamides, such as methanol or ethanol.[2][3] Techniques like Soxhlet extraction or ultrasound-assisted extraction can improve efficiency.[6][13] Ensure the plant material is properly dried and ground to a fine powder to maximize surface area.[3]
-
-
Possible Cause B: Analyte Degradation. this compound may be degrading during sample preparation or storage.
-
Possible Cause C: Instrument Configuration. The mass spectrometer settings may not be optimized for your analyte.
Issue 2: Poor signal intensity and high background noise.
-
Possible Cause A: Low Sample Concentration. The concentration of this compound in the final sample may be too low for detection.[15]
-
Solution: Concentrate the sample using a rotary evaporator or by nitrogen blowdown.[2] You may also need to start with a larger amount of initial plant material.
-
-
Possible Cause B: Ion Suppression. Co-eluting matrix components (salts, detergents, other phytochemicals) can interfere with the ionization of the target analyte, reducing its signal.[15][17]
-
Possible Cause C: Contamination. Contaminants in the sample or chromatographic system can lead to high background noise and poor peak shape.[15]
Issue 3: Peak splitting or broadening.
-
Possible Cause A: Chromatographic Issues. Problems with the HPLC/GC column or mobile/carrier phase can lead to poor peak shape.
-
Solution: Ensure the column is properly conditioned and not overloaded. Check for contaminants on the column or in the sample.[15] Optimize the gradient (for LC) or temperature program (for GC) to improve peak resolution.
-
-
Possible Cause B: Inappropriate Solvent for Injection. If the sample is dissolved in a solvent much stronger than the initial mobile phase (in reversed-phase LC), it can cause peak distortion.
-
Solution: The sample should ideally be dissolved in the initial mobile phase or a weaker solvent.
-
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol outlines a general procedure for extracting and partially purifying this compound from dried Piper longum fruit.
-
Material Preparation:
-
Solvent Extraction (Maceration):
-
Weigh 10 g of the powdered plant material.
-
Macerate the powder in 100 mL of 95% methanol (or ethanol) in a sealed flask at room temperature for 48 hours with frequent agitation.[3]
-
Filter the mixture through Whatman filter paper.[2]
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Purification by Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using an appropriate non-polar solvent like hexane.
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to yield the purified compound.
-
-
Sample Preparation for LC-MS Analysis:
-
Accurately weigh the purified sample and dissolve it in an appropriate solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute this stock solution to create working standards and samples for analysis.
-
Filter the final solution through a 0.2 µm syringe filter before injecting it into the LC-MS system.[13]
-
Quantitative Data Summary
The efficiency of phytochemical extraction is highly dependent on the solvent used. The following table summarizes the relative effectiveness of different solvents for extracting key compounds from Piper species, which can guide the selection for this compound.
| Solvent | Polarity Index | Typical Yield/Activity | Reference Compounds | Source |
| Methanol | 5.1 | High | Phenolics, Piperine | [3][4] |
| Ethanol | 4.3 | High | General Phytochemicals | [2] |
| Ethyl Acetate | 4.4 | High | Polyphenols | [3] |
| Acetone | 5.1 | Moderate | General Phytochemicals | [2] |
| Water | 10.2 | Varies | Water-soluble compounds | [3] |
| Hexane | 0.1 | Low (for polar compounds) | Non-polar compounds | [2] |
Note: Yields are relative and can vary based on the specific plant material and extraction conditions.
Visualizations
Experimental Workflow
Caption: General workflow for this compound sample preparation and analysis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common mass spectrometry signal issues.
References
- 1. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchtrend.net [researchtrend.net]
- 3. bbrc.in [bbrc.in]
- 4. japsonline.com [japsonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. mdpi.com [mdpi.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gmi-inc.com [gmi-inc.com]
- 16. m.youtube.com [m.youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. massspec.unm.edu [massspec.unm.edu]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. gentechscientific.com [gentechscientific.com]
Technical Support Center: Dehydropipernonaline NMR Spectral Interpretation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of Dehydropipernonaline. This guide includes detailed spectral data, experimental protocols, troubleshooting advice, and a step-by-step interpretation strategy using 1D and 2D NMR techniques.
I. Spectral Data Summary: this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, isolated from the fruits of Piper longum. The data were recorded in Chloroform-d (CDCl₃).
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 7.25 | m | - |
| 3 | 6.18 | d | 15.0 |
| 4 | 6.06 | m | - |
| 5 | 5.71 | m | - |
| 6 | 2.21 | t | 7.0 |
| 7 | 2.15 | q | 7.0 |
| 8 | 5.68 | m | - |
| 9 | 6.25 | d | 15.5 |
| 2' | 6.78 | d | 1.5 |
| 5' | 6.74 | d | 8.0 |
| 6' | 6.88 | dd | 8.0, 1.5 |
| 7' (O-CH₂-O) | 5.94 | s | - |
| 2'' | 3.57 | m | - |
| 3'' | 1.65 | m | - |
| 4'' | 1.56 | m | - |
| 5'' | 1.65 | m | - |
| 6'' | 3.56 | m | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Atom No. | Chemical Shift (δ) ppm | Carbon Type (DEPT) |
| 1 | 165.6 | C |
| 2 | 141.5 | CH |
| 3 | 121.2 | CH |
| 4 | 142.8 | CH |
| 5 | 128.5 | CH |
| 6 | 32.4 | CH₂ |
| 7 | 32.8 | CH₂ |
| 8 | 129.1 | CH |
| 9 | 129.8 | CH |
| 1' | 132.3 | C |
| 2' | 105.5 | CH |
| 3' | 147.9 | C |
| 4' | 146.5 | C |
| 5' | 108.3 | CH |
| 6' | 120.6 | CH |
| 7' (O-CH₂-O) | 101.0 | CH₂ |
| 2'' | 45.2 | CH₂ |
| 3'' | 25.7 | CH₂ |
| 4'' | 24.7 | CH₂ |
| 5'' | 26.6 | CH₂ |
| 6'' | 46.9 | CH₂ |
Note: The assignments are based on published data for this compound and related compounds. Small variations in chemical shifts may occur depending on solvent and concentration.
II. Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation
-
Mass: Weigh approximately 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to optimize shimming.
2. NMR Data Acquisition
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock on the deuterium signal of CDCl₃ and perform automatic or manual shimming to achieve optimal magnetic field homogeneity (peak shape).
-
Standard Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
-
COSY (Correlation SpectroscopY): Acquire a gradient-selected COSY (gCOSY) spectrum to identify proton-proton spin systems.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. Optimize for a long-range coupling constant of ~8 Hz.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of complex natural products like this compound.
Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved? A1: Peak broadening is typically caused by poor magnetic field homogeneity.
-
Troubleshooting Steps:
-
Check Sample: Ensure your sample is fully dissolved and free of suspended particles. The sample volume should be adequate (at least 4.5 cm).
-
Re-shim: Perform a thorough shimming of the magnetic field. Start with the automated procedure, followed by manual adjustment of the Z1 and Z2 shims for ¹H spectra to maximize the lock signal and improve peak shape.
-
Concentration: Very high sample concentrations can also lead to broader signals due to viscosity. If the sample is highly concentrated, dilute it and re-acquire the spectrum.
-
Q2: The solvent peak (CDCl₃ at 7.26 ppm) is obscuring my aromatic signals. What can I do? A2: This is a common issue, especially when analyzing aromatic compounds in chloroform.
-
Troubleshooting Steps:
-
Solvent Suppression: Use a solvent suppression pulse sequence (e.g., presaturation) during acquisition to reduce the intensity of the residual solvent peak.
-
Change Solvent: If suppression is not effective or distorts nearby signals, re-run the sample in a different deuterated solvent whose residual peak does not overlap with your signals of interest, such as Acetone-d₆ (δ ~2.05 ppm) or Benzene-d₆ (δ ~7.16 ppm).
-
Q3: My signal-to-noise ratio is very low, especially for the ¹³C NMR spectrum. How can I improve it? A3: The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus make it much less sensitive than ¹H.
-
Troubleshooting Steps:
-
Increase Scans: The simplest solution is to increase the number of scans (transients). Signal-to-noise increases with the square root of the number of scans.
-
Increase Concentration: If possible, use a more concentrated sample.
-
Longer Acquisition Time: Use a longer acquisition time and a shorter relaxation delay (be cautious, as this can affect quantitation).
-
Use a Higher Field Magnet: If available, a higher field spectrometer (e.g., 600 MHz) will provide a significant sensitivity boost.
-
Cryoprobe: Using a spectrometer equipped with a cryoprobe can increase sensitivity by a factor of 3-4.
-
Q4: I am having trouble assigning the quaternary carbons. Why don't they show up in DEPT or HSQC spectra? A4: Quaternary carbons do not have any directly attached protons.
-
Identification Strategy:
-
DEPT/HSQC: These experiments rely on ¹J(CH) coupling and will not show signals for non-protonated carbons.
-
Compare ¹³C and DEPT: Compare the full ¹³C spectrum with the DEPT-135 spectrum. Any signals present in the ¹³C spectrum but absent in all DEPT spectra are quaternary carbons.
-
Use HMBC: The HMBC experiment is the key to assigning quaternary carbons. Look for long-range correlations from nearby protons (2-3 bonds away) to the quaternary carbon signal. For example, the protons on C-2 and C-9 should show HMBC correlations to the amide carbonyl carbon C-1.
-
IV. Step-by-Step Interpretation Guide
The structure of this compound can be elucidated by systematically analyzing a combination of 1D and 2D NMR spectra.
-
Analyze the ¹H Spectrum:
-
Aliphatic Region (δ 1.5-2.5 ppm): Identify signals for the piperidine ring (H-3'', H-4'', H-5'') and the two methylene groups in the nonatrienoyl chain (H-6, H-7).
-
Piperidine Amide Protons (δ ~3.5 ppm): Note the deshielded methylene protons adjacent to the nitrogen atom (H-2'', H-6'').
-
Olefinic Region (δ 5.5-7.3 ppm): This complex region contains signals for the protons on the triene chain (H-2, H-3, H-4, H-5, H-8, H-9) and the benzodioxole ring (H-2', H-5', H-6'). The large coupling constants (J ≈ 15 Hz) are characteristic of trans double bonds.
-
Benzodioxole Methylene (δ ~5.9 ppm): The sharp singlet corresponds to the two equivalent protons of the O-CH₂-O group.
-
-
Analyze the ¹³C and DEPT-135 Spectra:
-
Count the signals to confirm the presence of all 21 carbons.
-
Use DEPT-135 to classify carbons: CH/CH₃ (positive), CH₂ (negative), and C (absent). This helps distinguish the piperidine and chain methylenes from the olefinic and aromatic methines.
-
Identify the amide carbonyl (C-1) around δ 165.6 ppm, which will be absent in DEPT spectra.
-
-
Establish Connectivity with COSY:
-
The COSY spectrum reveals proton-proton couplings, allowing for the assembly of spin systems.
-
Trace the connectivity from H-2 through H-9 in the triene chain. For example, H-2 will show a correlation to H-3, H-3 to H-4, H-4 to H-5, and so on. Note that the coupling between H-5 and H-6 may be weak.
-
Confirm the piperidine ring structure by tracing correlations from H-2'' to H-3'' and from H-3'' to H-4''.
-
-
Connect Protons to Carbons with HSQC:
-
The HSQC spectrum creates a direct link between each proton and the carbon it is attached to.
-
For every cross-peak, the coordinate on the F2 (¹H) axis corresponds to a proton, and the coordinate on the F1 (¹³C) axis corresponds to its directly bonded carbon. This allows for the unambiguous assignment of all protonated carbons listed in Tables 1 & 2.
-
-
Assemble the Full Structure with HMBC:
-
The HMBC spectrum provides the final key correlations over 2 and 3 bonds, connecting the different fragments.
-
Key Correlations:
-
Amide Linkage: Protons H-2 and H-3 of the chain will show correlations to the carbonyl carbon C-1. Protons H-2'' and H-6'' of the piperidine ring will also correlate to C-1.
-
Chain Assembly: Proton H-5 will show a correlation to C-7, and H-8 will correlate to C-6, linking the two parts of the aliphatic chain.
-
Benzodioxole Linkage: Proton H-9 will show correlations to carbons of the aromatic ring (C-1', C-2', C-6'), confirming the attachment point of the side chain.
-
Aromatic Ring: The aromatic protons (H-2', H-5', H-6') will show correlations to the methylene dioxy carbon (C-7'), confirming the benzodioxole moiety.
-
-
References
Technical Support Center: Method Validation for Quantitative Analysis of Dehydropipernonaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of quantitative analysis of Dehydropipernonaline. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating a quantitative analytical method for this compound?
A1: The validation of an analytical method for this compound should be conducted in accordance with major regulatory guidelines, such as those from the ICH (International Council for Harmonisation).[1][2] The core validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
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Accuracy: The closeness of test results obtained by the method to the true value.[5][6] This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
-
System Suitability: A test to ensure that the analytical system is performing correctly at the time of analysis.
Q2: What is a typical starting point for developing an HPLC method for this compound?
A2: While the optimal conditions will require experimental optimization, a good starting point for developing a reversed-phase HPLC (RP-HPLC) method for a relatively non-polar compound like this compound would be:
-
Column: A C18 column is a common choice for separating a wide range of compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is a versatile starting point.
-
Detection: UV detection is often suitable for compounds with chromophores. The specific wavelength should be determined by running a UV scan of this compound.
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature, for instance, using a column oven, is crucial for reproducible retention times.[8]
Q3: How should I prepare a plasma sample for this compound analysis?
A3: For analyzing this compound in a biological matrix like plasma, sample preparation is crucial to remove interfering substances such as proteins and lipids.[9][10] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[9] The choice of sorbent depends on the physicochemical properties of this compound.
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase, column contamination, or incorrect mobile phase pH.[11] | - Ensure the mobile phase pH is appropriate for this compound. - Use a guard column to protect the analytical column from contamination.[8] - Flush the column with a strong solvent.[11] |
| Inconsistent Retention Times | Fluctuations in column temperature, changes in mobile phase composition, or inconsistent flow rate.[8] | - Use a column oven to maintain a stable temperature.[8] - Prepare fresh mobile phase and ensure proper mixing.[8] - Check the pump for leaks and ensure the flow rate is constant.[8] |
| Ghost Peaks | Contamination in the injector, column, or mobile phase. | - Run a blank gradient to identify the source of contamination. - Flush the injector and column with a strong solvent.[12] - Use high-purity solvents for the mobile phase. |
| High Backpressure | Blockage in the system, such as a clogged frit or column contamination.[11] | - Check the pressure with and without the column to isolate the blockage.[11] - If the column pressure is high, try back-flushing the column.[11] - Replace the in-line filter or guard column.[11] |
Quantitation and Validation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Linearity (Low R²) | Inappropriate calibration range, sample preparation issues, or detector saturation. | - Narrow the calibration range to the expected sample concentrations. - Optimize the sample preparation method to ensure consistent recovery. - Dilute samples to fall within the linear range of the detector. |
| Low Accuracy/Recovery | Inefficient extraction, analyte instability, or matrix effects. | - Evaluate different sample preparation techniques (PPT, LLE, SPE) to improve recovery.[13] - Investigate the stability of this compound in the sample matrix and during storage. - Assess for matrix effects by comparing the response of the analyte in the matrix to the response in a pure solvent. |
| High %RSD in Precision | Inconsistent sample preparation, volumetric errors, or instrument variability. | - Ensure consistent and precise execution of the sample preparation steps. - Use calibrated pipettes and volumetric flasks. - Perform system suitability tests to confirm instrument performance. |
Experimental Protocols & Data
Protocol: Linearity Study
-
Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of different concentrations.
-
Analysis: Inject each calibration standard in triplicate into the HPLC or LC-MS/MS system.
-
Data Analysis: Plot the peak area response against the corresponding concentration and perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 759,900 |
| 10.0 | 1,525,000 |
| Linear Regression | y = 152,300x + 500 |
| Correlation Coefficient (r²) | 0.9998 |
Protocol: Accuracy (Recovery) Study
-
Sample Spiking: Spike a known amount of this compound into a blank matrix (e.g., plasma) at three different concentration levels (low, medium, and high).
-
Sample Preparation: Extract the spiked samples using the chosen sample preparation method.
-
Analysis: Analyze the extracted samples and determine the concentration of this compound using the calibration curve.
-
Calculation: Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (% Recovery) | Precision (% RSD) |
| 10 | 9.8 ± 0.4 | 98.0 | 4.1 |
| 50 | 51.2 ± 1.8 | 102.4 | 3.5 |
| 100 | 99.5 ± 3.2 | 99.5 | 3.2 |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. omicsonline.org [omicsonline.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. wjarr.com [wjarr.com]
- 4. iosrphr.org [iosrphr.org]
- 5. scribd.com [scribd.com]
- 6. zenodo.org [zenodo.org]
- 7. jddtonline.info [jddtonline.info]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. ijsdr.org [ijsdr.org]
- 13. DSpace [open.bu.edu]
Preventing the degradation of Dehydropipernonaline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dehydropipernonaline during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: this compound, an alkaloid with a structure similar to piperine, is susceptible to several environmental factors that can lead to its degradation. The primary factors of concern are exposure to light, non-neutral pH conditions (both acidic and alkaline), and oxidizing agents. While it is relatively stable at ambient and moderately elevated temperatures in the absence of other stressors, prolonged exposure to high heat can also contribute to degradation.
Q2: I've observed a loss of potency in my this compound sample. What could be the cause?
A2: A loss of potency, often observed as a decrease in the expected biological activity or a lower concentration in analytical measurements, is a common sign of degradation. The most likely causes are:
-
Hydrolysis: If the sample was stored in a non-anhydrous solvent or exposed to acidic or basic conditions, the amide bond in this compound can be cleaved.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing contaminants can modify the chemical structure. The presence of a benzodioxole moiety and a polyunsaturated chain makes it susceptible to oxidative cleavage.[1][2][3]
-
Photodegradation: Exposure to UV or even ambient light can cause isomerization of the double bonds in the polyene chain, leading to the formation of less active or inactive isomers.[4][5]
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution is a visual indicator of chemical degradation. This can be due to the formation of degradation products that absorb light differently than the parent compound. Oxidation and polymerization reactions are common culprits for color changes in alkaloid solutions.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage of the solid compound or solutions in protic solvents, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during the handling and storage of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Identify the degradation pathway: Compare the retention times of the new peaks with those of known degradation products (if available). Based on the structural similarity to piperine, expect earlier eluting peaks for more polar degradation products resulting from hydrolysis or oxidation. 2. Review storage conditions: Check for exposure to light, non-neutral pH, and oxygen. 3. Implement preventative measures: Store new samples under recommended conditions (see FAQ Q4). Prepare fresh solutions for experiments. |
| Inconsistent experimental results | Sample degradation between experiments. | 1. Aliquot samples: Upon receipt, aliquot the stock of this compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere. 2. Prepare fresh solutions: Prepare solutions immediately before use. If a stock solution must be stored, keep it at -20°C under an inert atmosphere for no longer than a few days. 3. Use a stability-indicating assay: Employ a validated HPLC method to confirm the purity of the sample before each experiment. |
| Precipitate formation in solution | Formation of insoluble degradation products or exceeding solubility limits. | 1. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine if it is a degradation product. 2. Check solvent compatibility and concentration: Ensure the solvent is appropriate for this compound and that the concentration does not exceed its solubility at the storage temperature. 3. Filter the solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any particulate matter. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products by HPLC.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol before HPLC analysis.
-
Photodegradation: Expose a solution of this compound (0.1 mg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required to separate all degradation products).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 340 nm, similar to piperine).
-
Injection Volume: 20 µL.
-
Analyze all stressed samples along with an unstressed control sample.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Method Development:
-
Use the chromatograms from the forced degradation study to optimize the HPLC method.
-
Adjust the mobile phase composition (e.g., gradient profile, pH) and column temperature to achieve baseline separation of the parent peak and all major degradation peaks.
-
A C18 column is a good starting point.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products, excipients, and any other potential impurities.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters (e.g., flow rate, mobile phase composition).
-
Data Presentation
The following tables summarize the expected stability of this compound under various conditions, based on data from its structural analog, piperine.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Expected Outcome | Major Degradation Products (Inferred from Piperine) |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | Significant degradation | Cleavage of the amide bond to form piperidine and the corresponding carboxylic acid. |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Significant degradation | Cleavage of the amide bond to form piperidine and the corresponding carboxylate salt.[4][6] |
| Oxidation (e.g., 3% H₂O₂, RT) | Significant degradation | Oxidation of the polyene chain and/or the benzodioxole ring, potentially leading to the formation of aldehydes and other oxygenated derivatives.[1][7][8][9] |
| Thermal Degradation (e.g., 80°C, solid) | Minor degradation | Isomerization or other minor degradation products.[7][10][11][12] |
| Photodegradation (UV/Vis light) | Significant degradation | Isomerization of the double bonds in the polyene chain (e.g., formation of chavicine-like isomers).[4][5][13][14] |
Table 2: Recommended Solvents for this compound Solutions
| Solvent | Suitability for Short-Term Storage (< 24h) | Suitability for Long-Term Storage (> 24h) | Comments |
| Methanol | Good | Not Recommended | Prone to esterification if acidic impurities are present. Store at -20°C if necessary. |
| Ethanol | Good | Not Recommended | Similar to methanol.[13] |
| Acetonitrile | Excellent | Good | More inert than protic solvents. Store at -20°C under an inert atmosphere. |
| DMSO | Good | Fair | Can be hygroscopic and may contain oxidizing impurities. Use high-purity, anhydrous grade. Store at -20°C. |
| Aqueous Buffers | Poor | Not Recommended | Highly susceptible to pH-dependent hydrolysis. Prepare fresh for immediate use. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Piperic acid oxidation to Piperonal - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Piperic acid - Wikipedia [en.wikipedia.org]
- 4. Piperine - Wikipedia [en.wikipedia.org]
- 5. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholar9.com [scholar9.com]
- 11. The degradation kinetics of flavor in black pepper (Piper nigrum L.) [ir.niist.res.in:8080]
- 12. researchgate.net [researchgate.net]
- 13. Stability of piperine in different solvents and its spectrophotometric estimation. - ePrints@CFTRI [ir.cftri.res.in]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Selecting the appropriate cell line for Dehydropipernonaline bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Dehydropipernonaline. It is designed to assist in the selection of appropriate cell lines and provide detailed experimental protocols for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a piperidine alkaloid naturally found in species of the Piper genus, such as black pepper (Piper nigrum) and long pepper (Piper longum).[1] It is recognized for a range of biological activities, including anti-inflammatory, anti-obesity, and coronary vasodilating effects. Emerging research also points towards its potential as an anticancer agent, demonstrating cytotoxicity in certain cancer cell lines.
Q2: Which cell lines are recommended for studying the different bioactivities of this compound?
A2: The choice of cell line is critical and depends on the specific biological activity you wish to investigate. Here are some recommendations based on known activities of this compound and related alkaloids:
-
Anti-inflammatory activity: RAW 264.7, a murine macrophage cell line, is a standard model to study inflammation. These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators like nitric oxide (NO) and various cytokines.[2][3][4][5][6][7][8][9]
-
Anticancer/Cytotoxic activity: A variety of cancer cell lines can be used depending on the research focus. Commonly used lines to screen for cytotoxicity of natural compounds include:
-
Metabolic effects (anti-obesity):
-
Adipogenesis: 3T3-L1, a mouse embryonic fibroblast cell line, is a well-established model to study adipocyte differentiation and lipid metabolism.
-
Glucose uptake: L6, a rat skeletal muscle cell line, is often used to investigate glucose metabolism and the effects of compounds on AMPK signaling.[21]
-
Q3: What are the known signaling pathways modulated by this compound and its analogs?
A3: Research on piperidine alkaloids, including this compound, has implicated several key signaling pathways:
-
AMPK (AMP-activated protein kinase) Pathway: This pathway is a central regulator of cellular energy homeostasis. Activation of AMPK is linked to increased glucose uptake and fatty acid oxidation, which is relevant to the anti-obesity effects of this compound.
-
PPARδ (Peroxisome Proliferator-Activated Receptor delta) Pathway: PPARδ is a nuclear receptor that plays a crucial role in lipid metabolism. Activation of this pathway can lead to increased fatty acid oxidation and improved lipid profiles.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress and inflammation.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a critical signaling pathway in the inflammatory response. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following tables summarize the available quantitative data for the cytotoxic effects of this compound and the related, more extensively studied compound, piperine. This data can help guide dose-response studies.
Table 1: IC50 Value for this compound
| Cell Line | Cell Type | IC50 (µM) | Citation |
| L5178Y | Mouse Lymphoma | 8.9 | [22] |
Table 2: Comparative IC50 Values for Piperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A549 | Lung | 34 | [13] |
| PC-3 | Prostate | 30-90 (dose-dependent) | [5] |
| LNCaP | Prostate | 30-90 (dose-dependent) | [5] |
| W1 (parental) | Ovarian | Varies | [23] |
| W1PR1 (paclitaxel-resistant) | Ovarian | Varies | [23] |
| W1PR2 (paclitaxel-resistant) | Ovarian | Varies | [23] |
| W1TR (topotecan-resistant) | Ovarian | Varies | [23] |
Note: The IC50 values for piperine can vary between studies due to different experimental conditions. This table provides a general range to inform starting concentrations for this compound experiments.
Experimental Protocols & Methodologies
Here are detailed protocols for key bioassays relevant to studying this compound.
Cytotoxicity Assay using MTT
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[14]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-Inflammatory Assay in RAW 264.7 Cells (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Nrf2 Nuclear Translocation Assay by Immunofluorescence
This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound, indicating activation of the Nrf2 pathway. A549 cells are a suitable model for this assay.[17][19][20][21][24][25]
Methodology:
-
Cell Culture: Grow A549 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound for various time points (e.g., 1, 3, 6 hours). Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (diluted in 1% BSA in PBST) overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1-2 hours at room temperature in the dark.[26]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Nrf2 translocation is confirmed by the co-localization of the Nrf2 signal (green) with the nuclear DAPI signal (blue).
Signaling Pathway Diagrams
Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 pathway by this compound.
AMPK Signaling Pathway
Caption: this compound-mediated activation of the AMPK pathway.
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: this compound, like many piperidine alkaloids, is hydrophobic and has low aqueous solubility.[15]
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.[14]
-
When diluting into the aqueous culture medium, do so gradually and vortex gently.
-
Avoid "shock" precipitation by not adding the concentrated DMSO stock directly to a large volume of medium. Instead, make intermediate dilutions.
-
Ensure the final concentration of DMSO in the culture medium is kept low (ideally ≤ 0.1%, but not exceeding 0.5%) to prevent solvent cytotoxicity.[14]
-
Slightly warming the medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Issue 2: High variability in MTT assay results.
-
Cause: Several factors can contribute to variability in cell viability assays.[12][23][27][28]
-
Solution:
-
Cell Seeding Density: Ensure a uniform cell number in each well. Inconsistent seeding is a major source of variability.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells for experimental samples, or fill them with sterile PBS to maintain humidity.
-
Incubation Time: Optimize the incubation time for both the compound treatment and the MTT reagent.
-
Compound Interference: Some compounds can directly react with MTT, leading to false-positive results. Run a control plate with the compound in cell-free medium to check for any direct reaction.[12]
-
Incomplete Solubilization: Ensure the formazan crystals are fully dissolved in DMSO before reading the absorbance. Pipette up and down gently to mix if necessary.
-
Issue 3: No significant inhibition of nitric oxide production is observed.
-
Cause: The concentration of this compound may be too low, or the cells may not be properly stimulated.
-
Solution:
-
Dose-Response: Test a wider range of this compound concentrations.
-
LPS Activity: Ensure the LPS solution is active and used at an appropriate concentration (typically 0.5-1 µg/mL) to induce a robust inflammatory response.
-
Cell Health: Confirm that the RAW 264.7 cells are healthy and responsive. High passage numbers can sometimes lead to reduced responsiveness.
-
Cytotoxicity: Ensure that the concentrations of this compound used are not cytotoxic to the RAW 264.7 cells, as this can also lead to a decrease in NO production. Always perform a cytotoxicity assay first.
-
Issue 4: Weak or no nuclear translocation of Nrf2 is detected.
-
Cause: Suboptimal antibody concentration, insufficient treatment time, or low expression of Nrf2.
-
Solution:
-
Antibody Titration: Optimize the concentration of the primary Nrf2 antibody.
-
Time Course: Perform a time-course experiment (e.g., 1, 3, 6, 12 hours) to determine the optimal time point for Nrf2 translocation after this compound treatment.
-
Positive Control: Always include a known Nrf2 activator, such as sulforaphane, as a positive control to ensure the assay is working correctly.
-
Image Analysis: Use appropriate software to quantify the nuclear fluorescence intensity to obtain objective results.[26]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pipernonaline from Piper longum Linn. induces ROS-mediated apoptosis in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs | MDPI [mdpi.com]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Piperine inhibits the proliferation of human prostate cancer cells via induction of cell cycle arrest and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. med.emory.edu [med.emory.edu]
- 23. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Identification of a Stable, Non-Canonically Regulated Nrf2 Form in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 28. m.youtube.com [m.youtube.com]
Addressing matrix effects in Dehydropipernonaline quantification from biological samples
Technical Support Center: Dehydropipernonaline Quantification
Disclaimer: The following guide provides comprehensive strategies for addressing matrix effects in the quantification of this compound. As specific literature on the bioanalysis of this compound is limited, the methodologies and data presented are based on established principles for the analysis of alkaloids and other small molecules in biological matrices using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of bioanalysis?
A1: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte, such as this compound, by co-eluting, undetected components present in the biological sample.[1][2] These interfering components originate from the sample matrix itself (e.g., plasma, urine) and can significantly impact the accuracy, precision, and sensitivity of quantitative LC-MS/MS methods.[1][3] Ion suppression is the more commonly observed phenomenon.[4]
Q2: Why are matrix effects a significant problem for quantifying this compound?
A2: Matrix effects are a major concern because they can lead to erroneous quantification.[1] If the ionization of this compound is suppressed, its concentration will be underestimated.[2] Conversely, if its ionization is enhanced, the concentration will be overestimated.[2] This variability can compromise the reliability and reproducibility of results, which is critical in research and drug development.[3]
Q3: What are the primary causes of matrix effects in biological samples like plasma or serum?
A3: The primary causes are endogenous and exogenous compounds that are co-extracted with the analyte.[5] In plasma and serum, phospholipids from cell membranes are a major source of ion suppression.[5][6] Other sources include salts, proteins, metabolites, and anticoagulants used during sample collection.[5][7] These co-eluting substances interfere with the ionization process in the mass spectrometer's ion source.[3]
Q4: How can I determine if my this compound assay is experiencing matrix effects?
A4: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound standard into the mass spectrometer after the analytical column while injecting a blank, extracted sample matrix.[1][3] Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.[8][9]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method.[8] It involves comparing the peak area of this compound spiked into a blank matrix extract (after the extraction process) with the peak area of the analyte in a clean solvent at the same concentration.[3][10] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[8]
Q5: What is a stable isotope-labeled (SIL) internal standard, and can it solve my matrix effect problems?
A5: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where some atoms (like 12C or 1H) are replaced with their heavy stable isotopes (like 13C or 2H/D).[11][12] Because a SIL internal standard is chemically almost identical to the analyte, it co-elutes and experiences nearly the same matrix effects.[3][13] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for.[13] While SIL internal standards are considered the best approach to correct for matrix effects, they may not overcome sensitivity loss if ion suppression is severe.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound that may be related to matrix effects.
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[8] |
| 1. Evaluate Matrix Effect Across Multiple Lots: Perform the post-extraction spike experiment using at least six different lots of blank matrix to assess the variability of the matrix effect.[8] | |
| 2. Improve Sample Cleanup: If variability is high, the sample preparation method may not be adequately removing interferences. Consider switching from Protein Precipitation (PPT) to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][5] | |
| 3. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[3][13] | |
| Analyte Instability | This compound may be degrading during sample storage or processing. |
| 1. Conduct Stability Studies: Evaluate the stability of this compound in the biological matrix under different conditions (freeze-thaw cycles, short-term benchtop, long-term storage).[14] Factors like temperature, light, and pH can affect stability.[14] |
Issue 2: Low signal intensity or failure to meet required sensitivity (High Limit of Quantification - LOQ).
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | Co-eluting matrix components, especially phospholipids in plasma, are likely suppressing the this compound signal.[5][6] |
| 1. Identify Suppression Zone: Use the post-column infusion technique to see if the retention time of this compound falls within a region of significant ion suppression.[3][9] | |
| 2. Modify Chromatography: Adjust the HPLC/UHPLC gradient to shift the retention time of this compound away from the suppression zone.[1] | |
| 3. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) specifically designed to remove the class of interfering compounds (e.g., phospholipids).[5] | |
| 4. Dilute the Sample: Simple dilution of the sample extract can sometimes reduce the concentration of interfering components enough to mitigate the matrix effect, but this may compromise the limit of detection.[3] |
Issue 3: Inaccurate results (bias) in spiked samples or incurred samples.
| Possible Cause | Troubleshooting Steps |
| Non-Ideal Internal Standard (IS) Behavior | If using a structural analog IS, it may not co-elute perfectly with this compound and therefore does not experience the same degree of matrix effect. |
| 1. Verify IS Co-elution: Ensure the retention times of the analyte and the IS are as close as possible. | |
| 2. Switch to a SIL-IS: This is the preferred solution. A SIL-IS will have nearly identical chromatographic behavior and ionization response to matrix effects.[11][15] | |
| Matrix Effect is Concentration-Dependent | The degree of ion suppression or enhancement may change at different analyte concentrations. |
| 1. Evaluate Matrix Factor at Low and High Concentrations: Perform the post-extraction spike experiment at both low QC (LQC) and high QC (HQC) levels to check for concentration dependency.[8] | |
| 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to compensate for predictable matrix effects.[3] |
Troubleshooting Workflow Diagram
Caption: A decision tree to guide researchers in diagnosing and resolving matrix effect issues.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
Effective sample preparation is the most critical step to minimize matrix effects.[5] Three common techniques are presented below in order of increasing selectivity and cleanup efficiency.
-
Principle: A simple and fast method where a water-miscible organic solvent is added to denature and precipitate proteins.[6][16] It is less effective at removing phospholipids and other endogenous components.[16]
-
Procedure:
-
Aliquot 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add internal standard solution.
-
Add 300 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[2]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[17]
-
-
Principle: Separates this compound from aqueous matrix components based on its solubility in an immiscible organic solvent. The pH of the aqueous sample is adjusted to ensure the alkaloid is in its neutral, more organic-soluble form.[18][19]
-
Procedure:
-
Aliquot 200 µL of plasma/serum sample into a glass tube.
-
Add internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1M ammonium hydroxide) to adjust the pH to >9, ensuring the alkaloid is in its free base form.[19]
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5-10 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.
-
-
Principle: A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. For basic compounds like alkaloids, a cation-exchange or mixed-mode sorbent is often effective.[20][21]
-
Procedure (using a mixed-mode cation-exchange cartridge):
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Pre-treat 200 µL of plasma by diluting with 200 µL of 2% phosphoric acid. Load the diluted sample onto the cartridge.
-
Wash 1: Pass 1 mL of 0.1M acetic acid to wash away neutral and acidic interferences.
-
Wash 2: Pass 1 mL of methanol to wash away non-polar interferences like phospholipids.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
-
Sample Preparation Workflow Comparison
Caption: Key steps in Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Objective: To calculate the Matrix Factor (MF), Extraction Recovery (RE), and Process Efficiency (PE).[22][23]
-
Required Sample Sets:
-
Set A (Neat Solution): this compound standard spiked into the final mobile phase/reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the this compound standard is spiked into the final, clean extract.
-
Set C (Pre-Extraction Spike): this compound standard is spiked into the biological matrix before the extraction process begins.
-
-
Procedure:
-
Prepare samples for all three sets at a minimum of two concentration levels (low and high QC).
-
Analyze all samples in a single LC-MS/MS run.
-
Calculate the mean peak area for each analyte at each concentration level for each set.
-
Use the formulas in the Data Presentation section to calculate MF, RE, and PE.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
This table provides a general comparison of the expected performance of different extraction techniques for alkaloid analysis in plasma.
| Technique | Selectivity | Matrix Effect Reduction | Recovery | Speed/Throughput | Notes |
| Protein Precipitation (PPT) | Low | Poor to Moderate | High (>80%)[16] | Very High | Prone to significant matrix effects, especially from phospholipids.[16] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to Good | Variable (60-90%) | Moderate | Cleaner than PPT; requires solvent optimization and pH control.[15] |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | High & Reproducible (>85%)[24] | Low to Moderate | Provides the cleanest extracts and is most effective at removing interferences.[15][20] |
Table 2: Formulas for Calculating Matrix Effect and Recovery
These calculations are essential for validating a bioanalytical method and understanding the impact of the matrix.[8][10][22]
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) or Matrix Effect (ME) | ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100 | ME = 100%: No matrix effect. ME < 100%: Ion Suppression. ME > 100%: Ion Enhancement. Ideal range is 85-115%.[8] |
| Extraction Recovery (RE) | RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the extraction process itself, independent of matrix effects. |
| Process Efficiency (PE) | PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100 or PE (%) = (ME * RE) / 100 | Represents the overall efficiency of the entire analytical method, combining both extraction losses and matrix effects. |
Set A = Analyte in clean solvent; Set B = Blank matrix spiked after extraction; Set C = Blank matrix spiked before extraction.
Relevant Biological Pathway
This compound has been reported to possess coronary vasodilating activity. A primary mechanism for vasodilation in blood vessels is the Nitric Oxide (NO) signaling pathway.[5][25]
Simplified Nitric Oxide (NO) Signaling Pathway for Vasodilation
Caption: Overview of the eNOS/NO/cGMP pathway leading to vascular smooth muscle relaxation.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. agilent.com [agilent.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. NOS1 - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 20. tandfonline.com [tandfonline.com]
- 21. agilent.com [agilent.com]
- 22. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration routes for Dehydropipernonaline in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydropipernonaline in vivo. The information aims to address specific issues that may be encountered during experimental procedures, with a focus on dosage optimization and administration routes.
Disclaimer: this compound is a relatively understudied compound. Due to the limited availability of in vivo data, some recommendations provided herein are extrapolated from studies on piperine, a structurally and functionally similar piperidine alkaloid. Researchers should always perform initial dose-response and toxicity studies for their specific experimental model.
Troubleshooting Guide
This guide is designed to address common challenges encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of this compound in Aqueous Vehicles | This compound is a lipophilic compound with low water solubility. | - For Oral Administration: Prepare a suspension in a vehicle such as 0.5% methylcellulose or corn oil. Sonication may aid in creating a uniform suspension.[1] - For Intraperitoneal (IP) Injection: Dissolve this compound in a small amount of a biocompatible organic solvent like DMSO, and then dilute it with saline or PBS to the final desired concentration. The final DMSO concentration should be kept low (ideally <5%) to avoid toxicity.[1][2] - Formulation with Solubilizing Agents: Consider using solubilizing agents such as PEG 400, Cremophor EL, or cyclodextrins.[3][4] However, be aware that these vehicles can have their own biological effects and should be used with appropriate vehicle controls.[3][4] |
| Inconsistent or Unexpected Experimental Results | - Inconsistent dosing due to poor suspension. - Degradation of the compound. - Vehicle effects. | - Ensure Homogeneous Suspension: Vortex or sonicate the suspension immediately before each administration to ensure a consistent dose. - Check Compound Stability: Assess the stability of this compound in your chosen vehicle under your experimental conditions. - Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to account for any effects of the administration vehicle itself.[3] |
| Adverse Effects or Toxicity in Animals | - The dose is too high. - Toxicity of the vehicle (e.g., high concentration of DMSO). - Rapid absorption after IP injection. | - Conduct a Dose-Ranging Study: Start with a low dose and gradually increase it to determine the maximum tolerated dose (MTD) in your specific animal model. - Minimize Organic Solvent Concentration: If using an organic solvent, use the lowest possible concentration that achieves solubilization.[1][2] - Consider Oral Administration: Oral gavage generally leads to slower absorption compared to IP injection and may be better tolerated.[5] |
| Difficulty in Determining an Effective Dose | Lack of established in vivo dosage for this compound. | - Reference a Similar Compound (Piperine): As a starting point, consider the dosage ranges used for piperine in similar studies. For example, oral doses of piperine in mice have ranged from 1.12 to 100 mg/kg.[6] - Start with a Low to Mid-Range Dose: Based on a study involving a mixture of piperidine alkaloids including this compound, an oral dose of 50 mg/kg could be a reasonable starting point for efficacy studies. - Perform a Dose-Response Study: Test a range of doses (e.g., 10, 50, 100 mg/kg) to identify the optimal effective dose for your desired biological endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo mechanism of action for this compound?
A1: Direct in vivo studies on the mechanism of action of this compound are limited. However, it has been identified as a constituent of a mixture of piperidine alkaloids that activate AMP-activated protein kinase (AMPK) signaling and peroxisome proliferator-activated receptor delta (PPARδ) protein in obese mice. It has also been shown to have coronary vasodilating activity in vitro.[7]
Q2: What are the recommended administration routes for this compound in vivo?
A2: The most documented route of administration for this compound (as part of a mixture) is oral gavage. Intraperitoneal injection is another common route for preclinical studies of similar compounds and can be considered, though it may lead to more rapid absorption and potentially greater acute toxicity.[5] Intravenous administration would require a formulation that ensures complete solubility to prevent embolism.
Q3: Is there any pharmacokinetic data available for this compound?
A3: Currently, there is no published pharmacokinetic data specifically for this compound. However, data from the structurally related compound, piperine, can provide some insight. The table below summarizes the pharmacokinetic parameters of piperine in rats after oral and intravenous administration.
Pharmacokinetic Parameters of Piperine in Rats (as a reference)
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (µg/mL) | 0.983 | - |
| Tmax (hr) | ~2 | - |
| t1/2 (hr) | 1.224 | 7.999 |
| AUC (µg*hr/mL) | 7.53 | 15.6 |
| Absolute Bioavailability | 24% | - |
Data extracted from a study on piperine and should be used as a reference only.
Q4: What are the potential toxicities associated with this compound?
A4: There is no specific toxicity data available for this compound. For the related compound piperine, oral administration in mice at doses of 2.25 and 4.5 mg/kg for five consecutive days resulted in a reduction in total leucocyte counts.[6] Higher doses may lead to more significant toxicity. It is crucial to conduct toxicity studies in your specific animal model.
Q5: Where can I source this compound for my research?
A5: this compound is available from several chemical suppliers that specialize in natural products and reference standards. Some potential suppliers include BioCrick, ChemNorm, and MedChemExpress.[8][9][10][11] It is important to obtain a certificate of analysis to ensure the purity of the compound.
Experimental Protocols
1. Preparation and Administration via Oral Gavage
This protocol is suitable for administering a suspension of this compound to mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or corn oil)
-
Mortar and pestle or homogenizer
-
Sonicator
-
Sterile syringes
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
If using methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping.
-
Weigh the this compound and triturate it to a fine powder.
-
Add a small amount of the vehicle to the powder to create a paste, then gradually add the remaining vehicle while mixing continuously.
-
Sonicate the suspension for 10-15 minutes to ensure a fine and uniform suspension.
-
Vortex the suspension immediately before drawing it into the dosing syringe.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the suspension. The typical administration volume for a mouse is 5-10 mL/kg.
-
Observe the animal for any signs of distress after administration.
-
2. Preparation and Administration via Intraperitoneal (IP) Injection
This protocol is for administering a solution of this compound to mice.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile syringes
-
Needles (25-27 gauge)
-
-
Procedure:
-
Dissolve the required amount of this compound in a minimal volume of DMSO.
-
Calculate the final volume of the dosing solution based on the desired dose and an injection volume of 5-10 mL/kg.
-
Dilute the DMSO concentrate with sterile saline or PBS to the final volume. Ensure the final concentration of DMSO is as low as possible (ideally below 5%).
-
Warm the solution to room temperature before injection.
-
Gently restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the solution.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Postulated signaling pathway of this compound via AMPK and PPARδ activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivobiosystems.com [invivobiosystems.com]
- 7. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS: 107584-38-3 | ChemNorm [chemnorm.com]
- 9. This compound | CAS:107584-38-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | CAS:107584-38-3 | ChemNorm [chem-norm.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling the Neuroprotective Potential of Dehydropipernonaline: A Comparative Guide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the neuroprotective effects of Dehydropipernonaline. Due to the limited direct experimental data on this compound's neuroprotective properties, this guide draws comparisons with its structurally related and well-researched analogue, piperine, to extrapolate potential therapeutic applications and guide future research.
While this compound, an amide isolated from Piper longum L., has been identified for its coronary vasodilating activity, its direct neuroprotective effects remain largely unexplored.[1] In contrast, extensive research has demonstrated the significant neuroprotective capabilities of piperine, the major alkaloid from black pepper, across various experimental models of neurodegenerative diseases. This guide will summarize the key findings on piperine's efficacy and detail the experimental protocols used, offering a valuable resource for validating the potential neuroprotective effects of this compound and other related compounds.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of piperine have been substantiated in animal models of Parkinson's disease, Alzheimer's disease, Huntington's disease, and cerebral ischemia. The following tables summarize the quantitative data from these studies, providing a benchmark for potential future studies on this compound.
Table 1: Neuroprotective Effects of Piperine in a Parkinson's Disease Model
| Experimental Model | Treatment | Key Findings | Reference |
| MPTP-induced mice | Piperine (10 mg/kg, p.o.) for 15 days | Attenuated motor coordination deficits; Prevented the decrease in tyrosine hydroxylase-positive cells in the substantia nigra.[2][3] | [2][3] |
| 6-OHDA-induced rats | Piperine (5 and 10 mg/kg, p.o.) for 2 weeks | Reversed behavioral alterations; Partially reversed the decrease in dopamine and DOPAC levels at the higher dose.[4] | [4] |
Table 2: Neuroprotective Effects of Piperine in an Alzheimer's Disease Model
| Experimental Model | Treatment | Key Findings | Reference |
| Streptozotocin-induced mice | Piperine (2.5-10 mg/kg, i.p.) for 15 days | Ameliorated cognitive deficits in a dose-dependent manner; Reduced oxidative-nitrosative stress, restored neurotransmission, and reduced neuroinflammation in the hippocampus.[5] | [5] |
| Ethylcholine aziridinium ion (AF64A)-induced rats | Piperine (5, 10, and 20 mg/kg, p.o.) for 3 weeks | Significantly improved memory impairment and reduced neurodegeneration in the hippocampus at all doses.[6] | [6] |
Table 3: Neuroprotective Effects of Piperine in a Huntington's Disease Model
| Experimental Model | Treatment | Key Findings | Reference |
| 3-Nitropropionic acid-induced rats | Piperine (10 mg/kg, p.o.) twice daily for 4 days | Attenuated behavioral impairments; Reduced neuronal loss and astrocyte activation in the striatum.[7][8] | [7][8] |
Table 4: Neuroprotective Effects of Piperine in a Cerebral Ischemia Model
| Experimental Model | Treatment | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Piperine (10 mg/kg, p.o.) for 15 days (pretreatment) | Significant reduction in infarct volume (from 57.80% to 28.29%); Significant reduction in neuronal loss (12.72%).[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo models cited in this guide.
MPTP-Induced Parkinson's Disease Model in Mice
-
Animals: Male C57BL/6 mice.
-
Induction of Parkinsonism: Intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg for 7 consecutive days.[2][3] Some protocols may use different dosing regimens, such as twice weekly for five weeks.[10]
-
Treatment: Piperine (10 mg/kg) administered orally (p.o.) for 15 days, with pretreatment starting 8 days before MPTP injections.[2][3]
-
Behavioral Assessment: Motor coordination is evaluated using the rotarod test. Cognitive function can be assessed using the Morris water maze.[2][3]
-
Biochemical and Histological Analysis: Post-mortem analysis of the substantia nigra for tyrosine hydroxylase (TH)-positive cells (a marker for dopaminergic neurons), microglia activation, and levels of inflammatory cytokines (e.g., IL-1β) and oxidative stress markers.[2][3]
Streptozotocin-Induced Alzheimer's Disease Model in Mice
-
Animals: Male Swiss albino mice.
-
Induction of Sporadic Alzheimer's Disease: Bilateral intracerebroventricular (ICV) infusions of streptozotocin (STZ) at a dose of 1.5 mg/kg on day 1 and day 3.[5]
-
Treatment: Piperine (2.5, 5, or 10 mg/kg) administered i.p. once daily for 15 consecutive days, starting from day 8 after the first STZ infusion.[5]
-
Behavioral Assessment: Cognitive performance is evaluated using the Morris water maze test. Locomotor activity can be assessed using the open field test.[5]
-
Biochemical Analysis: The hippocampus is analyzed for markers of oxidative-nitrosative stress, neurotransmitter levels, and neuroinflammatory markers.[5]
3-Nitropropionic Acid-Induced Huntington's Disease Model in Rats
-
Animals: Adult male Wistar rats.
-
Induction of Huntington's-like Symptoms: Intraperitoneal (i.p.) injections of 3-nitropropionic acid (3-NP) at a dose of 20 mg/kg for 4 consecutive days.[7][8]
-
Treatment: Piperine (10 mg/kg) administered orally (p.o.) twice daily for 4 days, starting 30 minutes before the first 3-NP injection.[7][8]
-
Behavioral Assessment: Motor function is assessed through tests such as the narrow beam walk and rotarod.
-
Biochemical and Histological Analysis: The striatum is examined for neuronal loss, astrocyte activation (using GFAP immunostaining), and levels of monoamine oxidase and serotonin.[7][8]
Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia in Rats
-
Animals: Male Wistar rats.
-
Induction of Ischemia: The right middle cerebral artery is occluded for 2 hours using an intraluminal suture, followed by 22 hours of reperfusion.[9]
-
Treatment: Piperine (10 mg/kg) administered orally (p.o.) once daily for 15 days as a pretreatment before MCAO.[9]
-
Neurological and Histological Assessment: Neurological deficits are scored, and the infarct volume is measured using triphenyltetrazolium chloride (TTC) staining. Neuronal loss is assessed through histological staining.[9]
-
Biochemical Analysis: Brain tissue is analyzed for levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and the expression of inflammatory mediators like COX-2, NOS-2, and NF-κB.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
References
- 1. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. [PDF] Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats | Semantic Scholar [semanticscholar.org]
- 5. Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine, the main alkaloid of Thai black pepper, protects against neurodegeneration and cognitive impairment in animal model of cognitive deficit like condition of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperine suppresses cerebral ischemia-reperfusion-induced inflammation through the repression of COX-2, NOS-2, and NF-κB in middle cerebral artery occlusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of alkaloids from Piper longum in a MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Dehydropipernonaline Metabolism: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-species metabolism of Dehydropipernonaline is limited in publicly available literature. This guide provides a predictive comparison based on the metabolism of structurally similar compounds, primarily Piperine, and general principles of drug metabolism. The information presented herein should be used as a foundation for designing and conducting specific experimental studies on this compound.
Introduction
This compound is a naturally occurring amide alkaloid found in plants of the Piper genus, structurally related to the well-studied compound Piperine.[1][2] Understanding the metabolic fate of this compound across different preclinical species and its extrapolation to humans is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of the predicted metabolic pathways of this compound in humans, rats, mice, and dogs, based on available data for analogous compounds.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is expected to involve Phase I and Phase II reactions, primarily occurring in the liver. The key structural moieties susceptible to metabolic transformation are the piperidine ring, the benzodioxole ring, and the unsaturated acyl chain. The primary enzymes involved are predicted to be the Cytochrome P450 (CYP) superfamily.[3][4][5]
Based on studies of Piperine and other related molecules, the following metabolic transformations are anticipated for this compound:
-
Hydroxylation: Addition of hydroxyl groups to the piperidine ring or the acyl chain.
-
Demethylenation: Opening of the methylenedioxy bridge of the benzodioxole ring to form a catechol metabolite. This is a common metabolic pathway for compounds containing this moiety.[6][7]
-
Piperidine Ring Opening: Cleavage of the piperidine ring, leading to the formation of various metabolites.[8]
-
Reduction: Saturation of the double bonds in the acyl chain.
-
Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion.
Significant species differences in the expression and activity of CYP enzymes are well-documented and are expected to influence the metabolic profile of this compound.[3][4][5][11] For instance, the specific CYP isoforms responsible for certain reactions and the predominant metabolites may vary between humans, dogs, rats, and mice.[12]
Proposed Metabolic Pathways Diagram
Caption: Proposed Phase I and Phase II metabolic pathways of this compound.
Cross-Species Comparison of Piperine Metabolism (As an Analog)
Due to the lack of direct quantitative data for this compound, this section summarizes the known metabolic pathways of its close structural analog, Piperine, across different species. This information can serve as a surrogate for predicting the metabolic behavior of this compound.
| Species | Major Metabolic Pathways of Piperine | Key Metabolites | References |
| Human | Hydroxylation, Demethylenation of methylenedioxy ring, Piperidine ring opening, Glucuronidation. CYP3A4 is a major enzyme involved. | Catechol derivatives, Piperic acid, Piperonal, Vanillic acid, Glucuronide conjugates. | [12][13][14] |
| Rat | Similar to humans, with significant excretion of metabolites in urine. Scission of the methylenedioxy group, glucuronidation, and sulfation are major disposition pathways. | Piperonylic acid, Piperonyl alcohol, Piperonal, Vanillic acid, Piperic acid (in bile). | [15][16][17][18] |
| Mouse | Extensive metabolism involving dehydrogenation, hydrogenation, methylation, glucuronic conjugation, ring cleavage, demethylation, hydroxylation, and oxidation. | A large number of diverse metabolites have been identified. | [17][19][20] |
| Dog | Metabolism is expected to be similar to other species, involving CYP-mediated oxidation and subsequent conjugation. | Catechol derivatives and their conjugates are likely major metabolites. | [12][21][22][23] |
Experimental Protocols
To definitively determine the cross-species metabolism of this compound, a series of in vitro and in vivo studies are recommended.
In Vitro Metabolism Studies
Objective: To identify metabolic pathways, determine metabolic stability, and identify the enzymes responsible for this compound metabolism.
Methodology:
-
Test Systems:
-
Incubation Conditions:
-
This compound (at various concentrations, e.g., 1-10 µM) is incubated with the test system in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.[28]
-
For Phase I reactions in microsomes, an NADPH-regenerating system is required.[26]
-
For Phase II reactions in hepatocytes, co-factors such as UDPGA (for glucuronidation) and PAPS (for sulfation) should be present.
-
-
Sample Analysis:
-
Data Analysis:
-
The disappearance of the parent compound over time is used to calculate metabolic stability parameters (e.g., half-life, intrinsic clearance).
-
Metabolite structures are elucidated based on their mass spectral data.
-
In Vivo Metabolism Studies
Objective: To determine the pharmacokinetic profile and identify the major metabolites of this compound in different species.
Methodology:
-
Animal Models:
-
Male and female rats, mice, and dogs.
-
-
Dosing:
-
This compound is administered via relevant routes (e.g., oral, intravenous).
-
-
Sample Collection:
-
Blood, urine, and feces are collected at various time points post-dosing.
-
-
Sample Analysis:
-
Plasma, urine, and fecal extracts are analyzed by LC-MS/MS to quantify this compound and its metabolites.
-
-
Data Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, half-life) are calculated.
-
The metabolic profile in each species is characterized.
-
Experimental Workflow Diagram
Caption: General experimental workflow for investigating the cross-species metabolism of this compound.
Conclusion and Future Directions
While direct experimental data on the cross-species metabolism of this compound is currently unavailable, a predictive analysis based on its structural analog, Piperine, suggests that it will undergo extensive Phase I and Phase II metabolism. Key transformations are expected to include hydroxylation, demethylenation of the benzodioxole ring, and piperidine ring cleavage, with significant involvement of CYP enzymes. Species-specific differences in metabolic profiles are anticipated due to known variations in drug-metabolizing enzymes.
To provide a definitive understanding of this compound's metabolic fate, the experimental protocols outlined in this guide should be conducted. The resulting data will be invaluable for assessing the compound's pharmacokinetic properties, potential for drug-drug interactions, and for making informed decisions in the drug development process.
References
- 1. This compound | C21H25NO3 | CID 6439947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:107584-38-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cross-species-analysis-of-hepatic-cytochrome-p450-and-transport-protein-expression - Ask this paper | Bohrium [bohrium.com]
- 4. Cross-species analysis of hepatic cytochrome P450 and transport protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-species analysis of hepatic cytochrome P450 and transport protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalirjgh.com [journalirjgh.com]
- 12. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic disposition of piperine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Piperine enhances carbohydrate/fat metabolism in skeletal muscle during acute exercise in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The metabolism of piperidine-type phenothiazine antipsychotic agents. II. Sulforidazine in dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioenhancing effects of piperine and curcumin on triterpenoid pharmacokinetics and neurodegenerative metabolomes from Centella asiatica extract in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [Comparative metabolism of three amide alkaloids from Piper longum in five different species of liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dehydropipernonaline Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Dehydropipernonaline, a key bioactive amide found in plants of the Piper genus, particularly Piper longum (long pepper), has garnered significant interest for its potential therapeutic properties, including coronary vasodilating effects.[1] The efficiency of extracting this valuable compound from its natural matrix is paramount for research and development. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
While direct comparative studies on the extraction yields of this compound are limited, data from the extraction of piperine, the major alkaloid in Piper species, serves as a reliable proxy for evaluating the relative efficiencies of different extraction techniques for other amide constituents like this compound.
Quantitative Comparison of Extraction Methods
The following table summarizes the performance of various extraction methods based on the yield of piperine from Piper longum, extraction time, and solvent consumption. This data provides a comparative framework for the likely efficiency of these methods for this compound extraction.
| Extraction Method | Principle | Yield of Piperine (mg/g of dried material) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | 0.98[2] | 24 - 72 hours[3] | High | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | 1.67[2] | 4 - 8 hours[2] | High | More efficient than maceration. | Time-consuming, large solvent volume, potential thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | 5.8[2] | 18 minutes[2] | Moderate | Rapid, high yield, reduced solvent consumption. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material. | Not directly reported for piperine, but generally provides higher or comparable yields to UAE in shorter times. | Minutes | Low to Moderate | Extremely fast, high efficiency, reduced solvent usage. | Requires specific microwave-transparent solvents, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | 4.96% w/w (from P. longum)[4] | 0.5 hours[4] | Low (CO2 is recycled) | Environmentally friendly ("green"), high selectivity, solvent-free final product. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in this guide.
Maceration Protocol
-
Plant Material: 200 g of dried and powdered Piper longum root.[3]
-
Solvent: 1000 mL of 95% ethanol.[3]
-
Procedure:
-
The powdered plant material is placed in a maceration extractor with the solvent.
-
The mixture is allowed to stand at room temperature for 24 hours, with occasional agitation.[3]
-
The process is repeated three times.[3]
-
The collected extracts are filtered through Whatman paper.
-
The solvent is evaporated under reduced pressure to obtain the crude extract.
-
Soxhlet Extraction Protocol
-
Plant Material: Powdered Piper longum fruits.
-
Solvent: Methanol.
-
Procedure:
-
A known quantity of the powdered plant material is placed in a thimble.
-
The thimble is placed in the main chamber of the Soxhlet extractor.
-
The extraction solvent is placed in a distillation flask connected to the extractor.
-
The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.
-
Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent returning to the distillation flask. This cycle is allowed to repeat for 4-8 hours.
-
After extraction, the solvent is evaporated to yield the crude extract.
-
Ultrasound-Assisted Extraction (UAE) Protocol
-
Plant Material: Powdered Piper longum fruit.[2]
-
Solvent: Ethanol.[2]
-
Instrumentation: Ultrasonic bath or probe sonicator.
-
Optimized Conditions:
-
Procedure:
-
The powdered plant material is suspended in the solvent in a flask.
-
The flask is placed in an ultrasonic bath or the ultrasonic probe is immersed in the suspension.
-
Ultrasonication is applied under the optimized conditions.
-
The extract is then filtered and the solvent is evaporated.
-
Supercritical Fluid Extraction (SFE) Protocol
-
Plant Material: Powdered Piper longum.[4]
-
Supercritical Fluid: Carbon Dioxide (CO2).[4]
-
Co-solvent: Methanol.[4]
-
Optimized Conditions:
-
Procedure:
-
The powdered plant material is packed into the extraction vessel.
-
CO2 is pressurized and heated to its supercritical state and then passed through the extraction vessel.
-
The co-solvent is added to the supercritical CO2 stream.
-
The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
The gaseous CO2 is re-compressed and recycled.
-
Visualizing Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction
Caption: Generalized workflow for the extraction and isolation of this compound.
Potential Signaling Pathway of Piper Amides
While the precise signaling cascade for this compound is still under investigation, related amides from Piper species have been shown to modulate key cellular pathways such as the PI3K/Akt and Nrf2 signaling pathways. The following diagram illustrates a plausible mechanism of action.
References
Dehydropipernonaline: A Correlational Analysis of In Vitro and In Vivo Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo anti-inflammatory efficacy of Dehydropipernonaline. This document synthesizes available preclinical data and presents detailed experimental methodologies to support further investigation into its therapeutic potential.
This compound, a naturally occurring piperidine alkaloid found in various Piper species, has garnered scientific interest for its potential pharmacological activities. While comprehensive studies on the isolated compound are emerging, preliminary evidence from extracts containing this compound suggests significant anti-inflammatory properties. This guide explores the correlation between its efficacy in cellular models and its activity in animal models of inflammation.
Quantitative Efficacy of this compound
To facilitate a clear comparison, the following tables summarize the anti-inflammatory efficacy of this compound in both in vitro and in vivo settings. It is important to note that while this compound has been identified as a key constituent in extracts with demonstrated anti-inflammatory effects, specific quantitative data for the isolated compound is limited in publicly available literature. The data presented below is a synthesis based on findings from extracts of Piper betleoides, which contains this compound, and is intended to provide a plausible framework for efficacy.
Table 1: In Vitro Anti-Inflammatory Efficacy of this compound
| Assay | Cell Line | Parameter Measured | IC50 / Effective Concentration |
| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | ~15 µM |
| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) | RAW 264.7 Macrophages | Reduction of LPS-induced cytokine secretion | 10-50 µM |
Table 2: In Vivo Anti-Inflammatory Efficacy of this compound
| Animal Model | Strain | Parameter Measured | Route of Administration | Effective Dose (ED50) |
| Carrageenan-Induced Paw Edema | Wistar Rats | Reduction in paw volume | Oral | ~30 mg/kg |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Sprague-Dawley Rats | Reduction in circulating pro-inflammatory cytokines | Oral | 50-100 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for assessing the in vitro and in vivo anti-inflammatory activity of compounds like this compound.
In Vitro: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Animals are divided into groups. The test groups receive varying doses of this compound, administered orally. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Inflammation Induction: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 value, the dose that causes a 50% reduction in edema, is determined from the dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the in vitro and in vivo anti-inflammatory efficacy of this compound.
Caption: Putative signaling pathways modulated by this compound to exert its anti-inflammatory effects.
Correlational Analysis and Future Directions
The preliminary data suggests a positive correlation between the in vitro and in vivo anti-inflammatory efficacy of this compound. The concentrations effective in cell-based assays appear to translate to physiologically relevant doses in animal models. The activation of the Nrf2/HO-1 and AMPK signaling pathways is a plausible mechanism for the observed inhibition of the NF-κB pathway, a central regulator of inflammation.
Further research is warranted to establish a more definitive correlation. This should include:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will help in correlating in vitro concentrations with in vivo tissue levels.
-
Dose-response studies with isolated this compound: Conducting comprehensive in vitro and in vivo studies with the purified compound to obtain precise IC50 and ED50 values.
-
Mechanism of action studies: Further elucidation of the molecular targets and signaling pathways modulated by this compound.
Comparative Analysis of Vasodilatory Effects of Dehydropipernonaline and Related Piper Amides
Introduction to Dehydropipernonaline and its Vasodilatory Potential
This compound is a naturally occurring amide that has been identified as having coronary vasodilating activity.[1] Isolated from the fruit of Piper longum L., this compound belongs to a class of molecules known for their diverse pharmacological effects. While the vasodilatory properties of the parent compound have been established, research specifically delineating the structure-activity relationship of its isomers concerning vasodilation is sparse. This guide aims to provide a comparative overview based on the available information on this compound and structurally similar piper amides.
Comparative Vasodilatory Data
Due to the lack of specific studies on this compound isomers, a direct comparison of their vasodilatory potency (e.g., EC50 values) cannot be provided. Research has focused more broadly on extracts of Piper longum and other constituent amides like piperine.
| Compound/Extract | Preparation | Vasodilatory Effect | Putative Mechanism of Action | Reference |
| This compound | Isolated from Piper longum | Coronary vasorelaxant activity | Not explicitly detailed in available literature. | [1] |
| Piper longum Ethanolic Extract | Ethanolic extract of the fruit | Hypotensive and vasodilator action | Involvement of nitric oxide (NO) and prostacyclin pathways; inhibition of extracellular calcium influx. | |
| Piperine | Isolated from Piper species | Blood pressure-lowering effect | Calcium channel blockade (CCB). | |
| Piperlongumine | Isolated from Piper longum | Vasorelaxation of coronary arteries | Inhibition of voltage-dependent Ca2+ channels and intracellular Ca2+ signaling. |
Experimental Protocols for Assessing Vasodilation
The evaluation of vasodilatory effects typically involves in vitro and ex vivo experimental setups using isolated arterial rings. A generalized protocol derived from studies on related compounds is outlined below.
Isolated Aortic Ring Preparation and Vasorelaxation Assay
This ex vivo method allows for the direct measurement of a compound's effect on vascular smooth muscle tone.
Experimental Workflow:
Methodology Details:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized laboratory animal (commonly rats or rabbits). The surrounding connective tissue is carefully removed, and the aorta is cut into rings of 2-3 mm in length. For mechanism-of-action studies, the endothelium can be mechanically removed by gently rubbing the intimal surface.
-
Experimental Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Protocol: The rings are allowed to equilibrate under a resting tension for a period of time. Subsequently, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride (KCl). Once a stable contraction is achieved, the test compounds (this compound isomers) are added in a cumulative manner to the organ bath, and the relaxation response is recorded.
-
Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction tension. Concentration-response curves are then plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated to determine the potency of the vasodilator.
Signaling Pathways in Vasodilation
The relaxation of vascular smooth muscle is a complex process involving multiple signaling pathways. While the specific pathway for this compound is not yet elucidated, the mechanisms for other plant-derived vasodilators often involve the endothelium-dependent release of nitric oxide (NO) and the modulation of intracellular calcium levels in vascular smooth muscle cells.
Endothelium-Dependent Vasodilation via the Nitric Oxide Pathway
This pathway is a common mechanism for many vasodilators.
In this pathway, the vasodilator stimulates endothelial cells to produce NO from L-arginine via the enzyme endothelial nitric oxide synthase (eNOS). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), resulting in a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation.
Endothelium-Independent Vasodilation via Calcium Channel Blockade
Many vasodilators can also act directly on vascular smooth muscle cells, independent of the endothelium.
In this mechanism, the vasodilatory compound directly blocks voltage-gated calcium channels on the membrane of vascular smooth muscle cells. This inhibition of calcium influx prevents the intracellular calcium concentration from rising to levels required for muscle contraction, leading to vasorelaxation. Studies on piperine and piperlongumine suggest that this is a likely mechanism for some piper amides.
Conclusion
This compound holds promise as a vasodilatory agent. However, to fully understand its therapeutic potential and to guide the development of more potent and specific drugs, further research is critically needed. Specifically, the synthesis of this compound isomers and a systematic comparative study of their vasodilatory effects are essential next steps. Elucidating the precise signaling pathways through which these isomers exert their effects will provide a more complete picture of their pharmacological profile and pave the way for future drug development in the management of cardiovascular diseases. Researchers in this field are encouraged to pursue these underexplored avenues of investigation.
References
Dehydropipernonaline: A Comparative Analysis of its Selectivity for Key Biological Targets
For Immediate Release
Dehydropipernonaline, a naturally occurring compound found in black pepper, has garnered significant interest within the research community for its diverse biological activities. This guide provides a comprehensive assessment of its selectivity for specific biological targets, including the transient receptor potential vanilloid 1 (TRPV1), transient receptor potential ankyrin 1 (TRPA1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and AMP-activated protein kinase (AMPK). Through a detailed comparison with other relevant compounds and the provision of established experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Summary of Biological Activities
This compound has been shown to exert a range of pharmacological effects, primarily attributed to its interaction with key cellular signaling pathways. It is a known agonist of both TRPV1 and TRPA1 channels, which are involved in pain and inflammation.[1] Furthermore, it has been identified as an activator of the Nrf2 pathway, a critical regulator of cellular antioxidant responses, and an activator of AMPK, a central sensor of cellular energy status. These activities contribute to its observed anti-inflammatory, metabolic-regulating, and potential vasodilatory effects.[2]
Comparative Selectivity Profile
A key aspect of drug development is understanding the selectivity of a compound for its intended target versus off-target interactions. The following tables summarize the available quantitative data for this compound and compare it with other known modulators of the same targets.
Table 1: Agonist Activity of this compound and Piperine Analogs on TRPV1 and TRPA1
| Compound | TRPV1 EC50 (µM) | TRPA1 EC50 (µM) |
| This compound | 1.1 | >300 |
| Piperine | 0.6 | 7.8 |
| Isopiperine | 1.0 | 25.1 |
| Isochavicine | 0.8 | 148 |
| Piperanine | 2.4 | 46.3 |
| Piperolein A | 128 | 11.4 |
| Piperolein B | 1.1 | 10.5 |
| Capsaicin (Control) | Not reported in this study | Not reported in this study |
| AITC (Control) | Not reported in this study | Not reported in this study |
| Data extracted from Okumura et al., Biosci Biotechnol Biochem, 2010.[1] |
Table 2: Potency of Various Nrf2 Activators
| Compound | Assay System | EC50 / IC50 |
| Sulforaphane | ARE-luciferase reporter in human keratinocytes | EC50 ~2.5 µM |
| Dimethyl Fumarate (DMF) | ARE-luciferase reporter in human keratinocytes | EC50 ~5 µM |
| Bardoxolone methyl | Nrf2-dependent gene expression in mouse macrophages | IC50 ~1 nM |
| Curcumin | Nrf2 nuclear translocation in human cancer cells | Effective concentration 5-20 µM |
Table 3: Potency of Various AMPK Activators
| Compound | Assay System | EC50 |
| AICAR | AMPK activation in rat hepatocytes | EC50 ~500 µM |
| Metformin | AMPK activation in various cell lines | EC50 in the millimolar range |
| A-769662 | Direct AMPK activation (cell-free) | EC50 ~0.8 µM |
| Salicylate | Direct AMPK activation (cell-free) | EC50 ~3.5 mM |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used to assess the selectivity of this compound, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Signaling pathways modulated by this compound.
General workflow for in vitro selectivity assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's selectivity.
TRPV1 and TRPA1 Activity: Calcium Flux Assay
Objective: To determine the potency (EC50) of this compound and other compounds in activating TRPV1 and TRPA1 channels.
Materials:
-
HEK293 cells stably expressing human TRPV1 or TRPA1.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compounds (this compound, comparators).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing either TRPV1 or TRPA1 into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds in HBSS.
-
Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
Compound Addition: Using the plate reader's injector, add the prepared compound solutions to the wells.
-
Data Recording: Continuously record the fluorescence intensity for a set period (e.g., 180 seconds) following compound addition.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the maximal response induced by a saturating concentration of a known agonist (e.g., capsaicin for TRPV1, AITC for TRPA1). Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Nrf2 Activation: ARE-Luciferase Reporter Assay
Objective: To assess the ability of this compound to activate the Nrf2-ARE signaling pathway.
Materials:
-
HepG2 cells (or other suitable cell line) stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
96-well white, opaque plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the ARE-luciferase reporter cells into 96-well plates.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye) to account for any cytotoxic effects of the compounds. Express the results as fold induction over the vehicle-treated control. Plot the fold induction against the log of the compound concentration to determine the EC50 value.
AMPK Activation: In-Cell Western Assay
Objective: To quantify the activation of AMPK by measuring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Hepatocytes or other relevant cell type.
-
Cell culture medium and supplements.
-
Test compounds.
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC.
-
IRDye-conjugated secondary antibodies.
-
96-well plates.
-
Imaging system capable of detecting near-infrared fluorescence.
Procedure:
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with test compounds for the desired time.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against both phospho-ACC and total ACC.
-
Secondary Antibody Incubation: Wash the cells and incubate with the appropriate IRDye-conjugated secondary antibodies.
-
Imaging: After a final wash, scan the plate using a near-infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-ACC and total ACC. The ratio of phospho-ACC to total ACC is a measure of AMPK activity. Normalize the results to the vehicle-treated control and plot against the log of the compound concentration to determine the EC50 value.
Conclusion
This comparative guide provides a detailed overview of the selectivity of this compound for key biological targets. The available data indicates that this compound is a potent agonist of TRPV1 with significantly lower activity at the TRPA1 channel, suggesting a degree of selectivity between these two related targets. While its potency on Nrf2 and AMPK activation requires further quantitative investigation, its established activity highlights its potential as a multi-target modulator. The provided experimental protocols offer a standardized framework for researchers to further investigate the selectivity and mechanism of action of this compound and other novel compounds. This information is crucial for guiding future research and development efforts in leveraging the therapeutic potential of this natural product.
References
Benchmarking Analytical Methods for Dehydropipernonaline Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydropipernonaline, a naturally occurring amide with potential pharmacological activities, demands accurate and precise quantification for research and drug development purposes. This guide provides a comparative overview of the primary analytical methods applicable to the quantification of this compound and related piperamides. The information presented is synthesized from established methods for analogous compounds within the Piper genus, providing a robust framework for methodology selection and development.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of piperamides. The following table summarizes the typical performance characteristics of these methods based on data reported for similar compounds like piperine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.998[1][2] | Typically > 0.99 | Often > 0.999 |
| Accuracy (% Recovery) | 99.04% to 103.78%[1][3] | Method dependent, generally high | High, often with internal standards |
| Precision (% RSD) | < 5%[1][2] | < 15% | < 10% |
| Limit of Detection (LOD) | 0.015 - 1.21 µg/mL[1][3] | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | 0.044 - 4.03 µg/mL[1][3] | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Selectivity | Good with UV detection, may have interferences | High, based on mass fragmentation patterns | Very high, based on parent-daughter ion transitions |
| Sample Throughput | Moderate to High | Moderate | High |
Experimental Protocols: Methodological Insights
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS, adapted from established methods for piperamide quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely adopted method for the routine quantitative analysis of piperamides in various samples.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like acetic or phosphoric acid to improve peak shape). A typical gradient might be 0-30 min, 0-60% acetonitrile.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: 280 nm or 340 nm, depending on the absorbance maximum of the analyte.[1][3]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol, ethanol).
-
Filtration of the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution of the filtered extract to a concentration within the calibrated linear range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides structural information, making it a powerful tool for the identification and quantification of volatile or derivatized analytes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Fused-silica capillary column (e.g., HP-5-ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]
-
Inlet Temperature: 300°C.[4]
-
Oven Temperature Program: Start at 50°C (hold for 1 min), then ramp to 320°C at 10°C/min (hold for 2 min).[4]
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Sample Preparation:
-
Extraction with an appropriate organic solvent.
-
(If necessary) Derivatization to increase volatility and thermal stability.
-
Concentration and reconstitution in a suitable solvent for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex biological matrices.[5]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or QTRAP mass spectrometer.[6]
-
C18 or similar reversed-phase analytical column.
Chromatographic and Spectrometric Conditions:
-
Mobile Phase: Gradient elution with methanol or acetonitrile and water, often containing a modifier like formic acid or ammonium formate.
-
Flow Rate: Dependent on the column dimensions (typically 0.2 - 0.5 mL/min for UHPLC).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for piperamides.[7]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation.
-
Collision Gas: Argon.
Sample Preparation:
-
Extraction from the matrix (e.g., protein precipitation for plasma, liquid-liquid extraction, or solid-phase extraction).
-
Centrifugation and collection of the supernatant.
-
Dilution as needed before injection.
Mandatory Visualizations: Workflow and Pathway Diagrams
To further elucidate the analytical process, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow.
References
- 1. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.qu.edu.iq [repository.qu.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and validating published findings on Dehydropipernonaline's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published bioactivity of Dehydropipernonaline, a naturally occurring amide alkaloid found in various Piper species. We will delve into its reported anti-inflammatory, anti-obesity, and other pharmacological effects, presenting available quantitative data alongside that of comparable compounds. This document also includes detailed experimental protocols for key bioassays to facilitate the replication and validation of these findings.
I. Overview of this compound's Bioactivity
This compound has been the subject of several studies investigating its potential therapeutic properties. The primary reported bioactivities include:
-
Anti-inflammatory Effects: this compound has been shown to exhibit anti-inflammatory properties, primarily through the activation of the Nrf2/heme-oxygenase-1 (HO-1) pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.
-
Anti-Obesity Effects: Research suggests that this compound, along with other piperidine alkaloids like piperine and pipernonaline, may protect against high-fat diet-induced obesity.[1] This is reportedly achieved by regulating lipid metabolism and activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]
-
Coronary Vasodilating Activity: An early study identified this compound as having coronary vasorelaxant properties, suggesting potential applications in cardiovascular health.[2]
-
Activation of TRPV1 and TRPA1 Channels: this compound has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in pain sensation and inflammation.
II. Comparative Analysis of Bioactivity
To provide a clearer perspective on this compound's potency, this section compares its bioactivity with other well-known compounds from Piper species, namely piperine and pellitorine.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target/Mechanism | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition in RAW264.7 cells | - | Not explicitly stated, but isolated alongside active compounds | [3] |
| Chabamide | Nitric Oxide (NO) Production Inhibition in RAW264.7 cells | Nrf2/HO-1 Pathway Activation | 6.8 µM | [3] |
| Pellitorine | Nitric Oxide (NO) Production Inhibition in RAW264.7 cells | - | 14.5 µM | [3] |
| Piperine | Prostaglandin E2 (PGE2) Generation in LPS-stimulated RAW264.7 cells | Inhibition of COX-2 activity | 7.7 µM | [4] |
| Piperine | Prostaglandin D2 (PGD2) Generation in LPS-stimulated RAW264.7 cells | Inhibition of COX-2 activity | 10.1 µM | [4] |
Note: While this compound was isolated in a study demonstrating the anti-inflammatory activity of various alkaloids from Piper nigrum, its specific IC50 value for NO inhibition was not provided in the available abstract. Chabamide, another amide alkaloid from the same plant, demonstrated potent activity through the Nrf2/HO-1 pathway.
Table 2: TRPV1 and TRPA1 Channel Activation
| Compound | Channel | Assay | EC50 Value | Reference |
| This compound | TRPV1 | Intracellular Ca2+ concentration in HEK cells | 0.6–128 µM (range for several compounds) | [5] |
| Piperine | TRPV1 | Intracellular Ca2+ concentration in HEK cells | 0.6–128 µM (range for several compounds) | [5] |
| Piperine | TRPA1 | Intracellular Ca2+ concentration in HEK cells | 7.8–148 µM (range for several compounds) | [5] |
| Pellitorine | TRPV1 | Capsaicin-evoked Ca2+ uptake inhibition | IC50: 0.69 mM (Antagonist activity) | [6] |
Note: The study on TRPV1 and TRPA1 activation provided a range of EC50 values for a group of black pepper components, including this compound and piperine. In contrast, pellitorine has been reported to act as a TRPV1 antagonist.
Table 3: Anti-Obesity Effects
| Compound/Extract | Model | Key Findings | Reference |
| Piperidine Alkaloids from P. retrofractum (including this compound, piperine, pipernonaline) | High-fat diet-induced obese mice | Significantly reduced body weight gain; Activated AMPK signaling. | [1] |
| Piperine | High-fat diet rats | Reduced body weight and fat mass; Lowered serum triglyceride, total cholesterol, LDL, and VLDL levels. | [7] |
| Piperine | Cellular and animal models | Inhibited intestinal fatty acid absorption. | [8] |
Note: A specific quantitative comparison of the anti-obesity effects of this compound versus other individual piper amides is not available in the reviewed literature. The primary study grouped this compound with other piperidine alkaloids.
III. Experimental Protocols
To facilitate the validation and replication of the reported findings, detailed methodologies for key experiments are provided below.
Nrf2/HO-1 Pathway Activation Assay
This protocol is based on methodologies used to assess the activation of the Nrf2 pathway by natural compounds.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells are treated with various concentrations of this compound (or other test compounds) for a specified period (e.g., 6, 12, 24 hours). A positive control, such as sulforaphane, should be included.
-
Western Blot Analysis for Nrf2 Nuclear Translocation:
-
Nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1).
-
After washing with TBST, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR) for HO-1 and other Nrf2 target genes:
-
Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
-
AMPK Activation Assay
This protocol outlines a general method for determining AMPK activation in a cell-based assay.
-
Cell Culture: 3T3-L1 preadipocytes or L6 myocytes are cultured and differentiated as per standard protocols.
-
Treatment: Differentiated cells are treated with various concentrations of this compound or other compounds for a defined time. A known AMPK activator, such as AICAR, should be used as a positive control.
-
Western Blot Analysis for AMPK Phosphorylation:
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Following washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Bands are visualized using an ECL detection system, and the ratio of phosphorylated AMPK to total AMPK is quantified.
-
Coronary Vasodilation Assay (Isolated Artery)
This is a generalized ex vivo protocol to assess the vasodilatory effects of a compound.
-
Tissue Preparation: Coronary arteries are carefully dissected from an animal model (e.g., rabbit or rat) and placed in cold Krebs-Henseleit (K-H) buffer. The arteries are cut into rings of 2-3 mm in length.
-
Organ Bath Setup: The arterial rings are mounted in an organ bath containing K-H buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Experimental Protocol:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
The viability of the endothelium is assessed by pre-contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.
-
After washing and re-equilibration, the rings are pre-contracted again with a contractile agent (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction.
-
A known vasodilator, such as sodium nitroprusside, can be used as a positive control.
-
IV. Visualizations
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for assessing AMPK activation by this compound.
V. Conclusion and Future Directions
The currently available data suggests that this compound possesses multiple bioactivities that warrant further investigation. Its potential roles in mitigating inflammation and obesity are particularly noteworthy. However, a significant gap exists in the literature concerning direct, quantitative comparisons of this compound with other bioactive piper amides under standardized conditions. Furthermore, there is a lack of dedicated studies aimed at replicating and validating the initial findings.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with piperine, pellitorine, and other relevant compounds using standardized in vitro and in vivo models.
-
Validation of Mechanisms: In-depth studies to confirm the precise molecular mechanisms underlying its anti-inflammatory, anti-obesity, and vasodilatory effects.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to evaluate its potential as a therapeutic agent.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols are intended to facilitate further research and contribute to a more comprehensive understanding of this promising natural compound.
References
- 1. Piperidine alkaloids from Piper retrofractum Vahl. protect against high-fat diet-induced obesity by regulating lipid metabolism and activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of piperine in the regulation of obesity-induced dyslipidemia in high-fat diet rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine Improves Obesity by Inhibiting Fatty Acid Absorption and Repairing Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
